PD 156252
Description
The exact mass of the compound (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N7O10/c1-9-30(5)45(52(68)60(8)47(31(6)10-2)51(67)58-42(53(69)70)26-35-28-54-39-22-16-15-19-36(35)39)59-49(65)41(27-43(62)63)56-48(64)40(25-29(3)4)57-50(66)46(55-32(7)61)44-37-20-13-11-17-33(37)23-24-34-18-12-14-21-38(34)44/h11-22,28-31,40-42,44-47,54H,9-10,23-27H2,1-8H3,(H,55,61)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,62,63)(H,69,70)/t30-,31-,40-,41-,42-,45-,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUGSKXBYQZCBP-WFAAYPMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacology of PD 176252: A Dual Bombesin Receptor Antagonist with Off-Target Formyl Peptide Receptor Agonism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 176252 is a potent, non-peptide small molecule that has been extensively characterized as a competitive antagonist of the bombesin receptor family, specifically the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2). It exhibits nanomolar binding affinity for both receptor subtypes. Beyond its primary targets, PD 176252 has been identified as a potent agonist of the human formyl peptide receptors (FPRs), revealing a polypharmacological profile. This dual activity makes PD 176252 a valuable pharmacological tool for investigating the physiological and pathological roles of both the bombesin and formyl peptide receptor systems. This technical guide provides a comprehensive overview of the pharmacology of PD 176252, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
The bombesin family of peptides and their receptors are implicated in a wide range of physiological processes, including smooth muscle contraction, secretion of gastrointestinal hormones, and regulation of cell growth. The two primary mammalian bombesin receptors, BB1 and BB2, are G protein-coupled receptors (GPCRs) that are often overexpressed in various cancers, making them attractive targets for therapeutic intervention. PD 176252 was developed as a high-affinity, non-peptide antagonist for these receptors, offering a tool to probe their function and to evaluate their potential as drug targets.
Subsequent research revealed that PD 176252 also possesses potent agonist activity at formyl peptide receptors, a family of GPCRs involved in the innate immune response and inflammation. This off-target activity is crucial to consider when interpreting data from studies using PD 176252 and highlights the importance of comprehensive pharmacological profiling of chemical probes.
This guide aims to provide a detailed technical resource on the pharmacology of PD 176252 for researchers in pharmacology, drug discovery, and related fields.
Mechanism of Action
PD 176252 exerts its primary pharmacological effects through competitive antagonism of bombesin receptors BB1 and BB2. As an antagonist, it binds to the receptor but does not elicit a downstream signaling cascade, thereby blocking the binding and subsequent action of endogenous agonists like neuromedin B and gastrin-releasing peptide.
In contrast, at formyl peptide receptors, PD 176252 acts as an agonist, binding to and activating the receptor, which leads to the initiation of intracellular signaling pathways typically associated with immune cell activation and chemotaxis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative pharmacological data for PD 176252.
Table 1: Receptor Binding Affinity of PD 176252
| Receptor Subtype | Species | Ki (nM) | Reference |
| BB1 (NMB-R) | Human | 0.17 | [1] |
| BB2 (GRP-R) | Human | 1.0 | [1] |
Table 2: In Vitro Functional Activity of PD 176252
| Assay | Cell Line | Activity | IC50 / EC50 | Reference |
| Inhibition of Glioma Cell Proliferation | Rat C6 | Antagonist | 2 µM | [1] |
| Inhibition of Lung Cancer Xenograft Proliferation | Nude Mice (NCI-H1299) | Antagonist | 5 µM | [1] |
| Calcium Mobilization | Human Neutrophils | Agonist (FPRs) | Not specified | [2] |
| Calcium Mobilization | HL-60 cells transfected with human FPR1 | Agonist | Potent (nanomolar range) | [2] |
| Calcium Mobilization | HL-60 cells transfected with human FPR2 | Agonist | Potent (nanomolar range) | [2] |
Signaling Pathways
PD 176252 modulates two distinct signaling pathways through its actions on bombesin and formyl peptide receptors.
Bombesin Receptor Signaling (Antagonism by PD 176252)
Activation of BB1 and BB2 receptors by their endogenous ligands typically leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including cell proliferation, differentiation, and hormone secretion. PD 176252 blocks these downstream effects by preventing the initial receptor activation.
Caption: Antagonism of Bombesin Receptor Signaling by PD 176252.
Formyl Peptide Receptor Signaling (Agonism by PD 176252)
Formyl peptide receptors are coupled to Gi/o proteins. Agonist binding, in this case by PD 176252, leads to the dissociation of the G protein subunits. The βγ subunits can activate PLC, leading to calcium mobilization, while the α subunit inhibits adenylyl cyclase, reducing cAMP levels. These signaling events are central to the chemotactic and pro-inflammatory responses of immune cells.
Caption: Agonism of Formyl Peptide Receptor Signaling by PD 176252.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of PD 176252.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of PD 176252 for bombesin receptors.
General Protocol:
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Membrane Preparation: Membranes are prepared from cell lines overexpressing the human BB1 or BB2 receptor.
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Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., 125I-[Tyr4]-bombesin).
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Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of PD 176252.
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Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
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Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
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Quantification: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay
Objective: To assess the effect of PD 176252 on the proliferation of cancer cells.
Protocol for C6 Glioma or NCI-H1299 Lung Cancer Cells:
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Cell Culture: Cells are cultured in appropriate media and conditions until they reach logarithmic growth phase.
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Seeding: Cells are seeded into 96-well plates at a predetermined density.
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Treatment: After allowing the cells to adhere, they are treated with various concentrations of PD 176252, a positive control (e.g., a known cytotoxic agent), and a vehicle control.
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Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
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Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
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Data Analysis: The absorbance values are read using a microplate reader, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.
In Vivo Xenograft Proliferation Study
Objective: To evaluate the anti-tumor efficacy of PD 176252 in a living organism.
General Protocol:
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Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
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Tumor Implantation: Human cancer cells (e.g., NCI-H1299) are injected subcutaneously into the flank of the mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into treatment and control groups. The treatment group receives PD 176252 (administered, for example, via intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
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Tumor Measurement: Tumor volume is measured regularly using calipers.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
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Data Analysis: Tumor growth curves are plotted for each group, and the statistical significance of the difference in tumor growth between the treated and control groups is determined. The IC50 for in vivo proliferation inhibition can be estimated from dose-response studies.
Calcium Mobilization Assay
Objective: To measure the agonist activity of PD 176252 at formyl peptide receptors.
Protocol using Human Neutrophils or FPR-transfected HL-60 Cells:
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Cell Preparation: Human neutrophils are isolated from fresh blood, or HL-60 cells stably expressing human FPR1 or FPR2 are cultured.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Stimulation: The dye-loaded cells are placed in a fluorometer, and a baseline fluorescence is established. PD 176252 is then added at various concentrations to stimulate the cells.
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Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.
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Data Analysis: The peak fluorescence response is measured for each concentration of PD 176252, and a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like PD 176252.
Caption: General Experimental Workflow for Pharmacological Profiling.
Conclusion
PD 176252 is a valuable pharmacological research tool with a well-defined dual activity profile. Its potent antagonism of bombesin receptors BB1 and BB2 makes it suitable for investigating the roles of these receptors in cancer and other physiological processes. Concurrently, its potent agonism at formyl peptide receptors provides a means to study the activation of these key immune receptors. Researchers using PD 176252 should be mindful of its polypharmacology and design experiments accordingly to dissect the contributions of each target to the observed biological effects. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for the effective utilization of PD 176252 in scientific research.
References
In-Depth Technical Guide to PD 176252: A Dual Bombesin Receptor Antagonist and Formyl Peptide Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 176252 is a potent, non-peptide small molecule that has been characterized as a dual antagonist of the bombesin receptor family, specifically the gastrin-releasing peptide receptor (GRP-R, BB2) and the neuromedin B receptor (NMB-R, BB1). It exhibits high affinity for both receptors in the nanomolar range. Unexpectedly, further research has revealed that PD 176252 also functions as a potent agonist for human formyl peptide receptors (FPRs), highlighting a complex pharmacological profile. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of PD 176252, including detailed experimental protocols and an examination of its known signaling pathways. It is important to note that the compound referred to in much of the literature is PD 176252, and "PD 156252" is likely a typographical error.
Chemical Structure and Properties
PD 176252 is a complex small molecule with the IUPAC name (2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₆O₅ | --INVALID-LINK-- |
| Molecular Weight | 584.7 g/mol | --INVALID-LINK-- |
| CAS Number | 204067-01-6 | --INVALID-LINK-- |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (up to 100 mM) | --INVALID-LINK-- |
| Storage | Store at +4°C | --INVALID-LINK-- |
| SMILES | O=C(NC3=CC=C(--INVALID-LINK--=O)C=C3)N--INVALID-LINK--(CC5=CNC4=CC=CC=C45)C(NCC1(C2=CC=C(OC)C=N2)CCCCC1)=O | --INVALID-LINK-- |
| InChI Key | NNFUWNLENRUDHR-HKBQPEDESA-N | --INVALID-LINK-- |
Biological Activity
Antagonism of Bombesin Receptors (GRP-R/BB2 and NMB-R/BB1)
PD 176252 was initially developed as a high-affinity antagonist for the GRP and NMB receptors. These G protein-coupled receptors (GPCRs) are involved in a variety of physiological processes, including gastrointestinal functions, and are often overexpressed in certain cancers.
| Receptor | Kᵢ (nM) | Reference |
| Neuromedin B Receptor (NMB-R, BB1) | 0.17 | --INVALID-LINK-- |
| Gastrin-Releasing Peptide Receptor (GRP-R, BB2) | 1.0 | --INVALID-LINK-- |
The antagonistic activity of PD 176252 at these receptors has been shown to inhibit the proliferation of certain cancer cell lines.
| Cell Line | IC₅₀ (µM) | Effect | Reference |
| Rat C6 glioma cells | 2 | Inhibition of proliferation | --INVALID-LINK-- |
| NCI-H1299 xenograft in nude mice | 5 | Inhibition of proliferation | --INVALID-LINK-- |
Agonism of Formyl Peptide Receptors (FPRs)
Subsequent research revealed that PD 176252 is a potent agonist of human formyl peptide receptors (FPRs), which are GPCRs involved in the innate immune response. This dual activity complicates its potential therapeutic applications and highlights the importance of off-target screening.
Signaling Pathways
GRP-R and NMB-R Signaling
Both GRP-R and NMB-R are primarily coupled to the Gq family of G proteins. Upon agonist binding, these receptors activate a signaling cascade that leads to various cellular responses, including cell proliferation. As an antagonist, PD 176252 blocks the initiation of this cascade by preventing the binding of endogenous ligands like GRP and neuromedin B.
Experimental Protocols
Synthesis of PD 176252
Competitive Radioligand Binding Assay for GRP-R and NMB-R
This assay is used to determine the binding affinity (Kᵢ) of PD 176252 for its target receptors.
Materials:
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Cell membranes expressing either human GRP-R or NMB-R.
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Radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin for GRP-R, ¹²⁵I-[D-Tyr⁰]NMB for NMB-R).
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PD 176252 at various concentrations.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
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Wash buffer (ice-cold binding buffer).
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation counter.
Procedure:
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Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of PD 176252 in the binding buffer.
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Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
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Terminate the reaction by rapid filtration through glass fiber filters.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the concentration of PD 176252 that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of PD 176252 on the proliferation of cancer cell lines like C6 glioma cells.
Materials:
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C6 glioma cells.
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Cell culture medium (e.g., DMEM with 10% FBS).
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PD 176252 at various concentrations.
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MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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96-well microplate reader.
Procedure:
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Seed C6 glioma cells in a 96-well plate and allow them to adhere.
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Treat the cells with varying concentrations of PD 176252 for a specified period (e.g., 48-72 hours).
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Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the concentration of PD 176252 that inhibits cell proliferation by 50% (IC₅₀) compared to untreated control cells.
Conclusion
PD 176252 is a valuable research tool for studying the roles of GRP and NMB receptors in various physiological and pathological processes. Its dual antagonism at these receptors, coupled with its unexpected agonism at formyl peptide receptors, makes it a compound of significant interest for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this multifaceted molecule. Careful consideration of its complex pharmacology is essential for the design and interpretation of future studies.
In Vitro Characterization of PD 156252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 156252, with the chemical name Ac-DBhg¹⁶-Leu-Asp-Ile-[NMe]Ile-Trp²¹, is a potent, non-peptidic hexapeptide antagonist of the endothelin (ET) receptors. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional antagonism, and metabolic stability. Detailed experimental protocols for the key assays are provided, along with visual representations of the relevant signaling pathway and experimental workflows to support further research and development.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, the endothelin A (ETₐ) and endothelin B (ET₈) receptors. The ET system is implicated in a variety of cardiovascular diseases, making ET receptor antagonists a subject of significant therapeutic interest. This compound was developed as a third-generation ET receptor antagonist, designed for high affinity, dual receptor blockade, and improved metabolic stability compared to its predecessors. This guide details its in vitro pharmacological profile.
Binding Affinity
This compound demonstrates high-affinity binding to both ETₐ and ET₈ receptors. The inhibitory constants (IC₅₀) were determined through radioligand binding assays.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Tissue Source | Radioligand | IC₅₀ (nM) |
| ETₐ | Rabbit ETA | [¹²⁵I]ET-1 | 1.0 |
| ET₈ | Rat ETB | [¹²⁵I]ET-1 | 40 |
Functional Antagonism
The functional antagonist activity of this compound was evaluated in isolated vascular tissue preparations. The pA₂ value, a measure of antagonist potency, was determined through Schild analysis.
Table 2: Functional Antagonist Potency of this compound
| Receptor Subtype | Isolated Tissue | Agonist | pA₂ Value |
| ETₐ | Rabbit Femoral Artery | Endothelin-1 | 7.9 |
| ET₈ | Rabbit Pulmonary Artery | Sarafotoxin S6c | 7.1 |
Metabolic Stability
A key design feature of this compound is its enhanced resistance to proteolytic degradation. This was assessed in an in vitro model using rat intestinal perfusate.
Table 3: Proteolytic Stability of this compound
| Compound | Half-life in Rat Intestinal Perfusate (min) |
| PD 145065 (predecessor) | < 20 |
| This compound | > 500 |
Signaling Pathway
This compound exerts its pharmacological effect by blocking the binding of endothelin peptides to their receptors, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other cellular responses.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of this compound to endothelin receptors.
Caption: Workflow for the radioligand binding assay.
Methodology:
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Membrane Preparation: Cell membranes from tissues or cell lines expressing either the ETₐ (e.g., rabbit renal artery) or ET₈ (e.g., rat cerebellum) receptor were prepared by homogenization and differential centrifugation.
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Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA) was used for all dilutions and incubations.
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Competition Binding: A constant concentration of [¹²⁵I]ET-1 was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
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Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Separation: The incubation was terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters was measured using a gamma counter.
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Data Analysis: Non-specific binding was determined in the presence of a saturating concentration of unlabeled ET-1. Specific binding was calculated by subtracting non-specific binding from total binding. The IC₅₀ value was determined by non-linear regression analysis of the competition binding data.
Functional Antagonism Assay (Schild Analysis)
This protocol describes the determination of the functional antagonist potency of this compound in isolated tissue preparations.
Caption: Workflow for functional antagonism assay and Schild analysis.
Methodology:
-
Tissue Preparation: Rings of vascular tissue, such as rabbit femoral artery (predominantly ETₐ) or pulmonary artery (predominantly ET₈), were isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
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Tension Measurement: The tissues were placed under optimal resting tension, and isometric contractions were recorded.
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Control Agonist Response: A cumulative concentration-response curve to an appropriate agonist (ET-1 for ETₐ, Sarafotoxin S6c for ET₈) was established.
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Antagonist Incubation: The tissues were washed and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.
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Shifted Agonist Response: In the continued presence of this compound, a second agonist concentration-response curve was generated.
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Schild Plot Construction: This procedure was repeated with several concentrations of this compound. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) was calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound was constructed.
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pA₂ Determination: The pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, was determined from the x-intercept of the Schild regression line.
Proteolytic Stability Assay
This protocol provides a general method for assessing the metabolic stability of peptides like this compound in a biologically relevant matrix.
Methodology:
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Preparation of Perfusate: Rat intestinal perfusate was prepared to simulate the enzymatic environment of the small intestine.
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Incubation: this compound was incubated in the rat intestinal perfusate at 37°C.
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Time-Course Sampling: Aliquots were removed at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
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Reaction Quenching: The enzymatic degradation in the aliquots was stopped, for example, by the addition of an organic solvent or acid.
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Analysis: The concentration of the remaining intact this compound in each sample was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
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Half-Life Determination: The half-life (t₁/₂) of this compound was calculated from the rate of its disappearance over time.
Conclusion
The in vitro characterization of this compound demonstrates that it is a high-affinity, potent, and dual antagonist of both ETₐ and ET₈ receptors. Furthermore, its chemical modification has successfully conferred a significant enhancement in metabolic stability against proteolytic degradation. These properties make this compound a valuable pharmacological tool for investigating the roles of the endothelin system and a promising lead compound for the development of therapeutics targeting endothelin-mediated pathologies.
In-Depth Technical Guide: PD 156252 Binding Affinity for ETₐ vs ET₈ Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the endothelin receptor antagonist, PD 156252, for the endothelin A (ETₐ) and endothelin B (ET₈) receptor subtypes. This document details the quantitative binding data, the experimental methodologies used for its determination, and the associated signaling pathways of the receptors.
Core Findings: Binding Affinity of this compound
This compound is a potent hexapeptide endothelin (ET) antagonist with a notable selectivity for the ETₐ receptor over the ET₈ receptor. Quantitative analysis of its binding affinity has been determined through competitive radioligand binding assays, yielding the following half-maximal inhibitory concentration (IC₅₀) values:
| Receptor Subtype | Species | IC₅₀ (nM) |
| ETₐ | Rabbit | 1.0[1] |
| ET₈ | Rat | 40[1] |
These values indicate that this compound is approximately 40-fold more selective for the ETₐ receptor than the ET₈ receptor under the reported experimental conditions.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for ETₐ and ET₈ receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from the receptor.
Preparation of Receptor Membranes:
Membrane preparations containing the endothelin receptors are essential for the assay. These are typically obtained from:
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Tissues: Tissues known to express high levels of ETₐ or ET₈ receptors (e.g., rabbit aorta for ETₐ, rat cerebellum for ET₈) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Cell Lines: Cultured cells recombinantly expressing a high density of a specific human endothelin receptor subtype (e.g., CHO-K1 cells) are a common alternative.
The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.
Competitive Binding Assay Procedure:
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
The prepared receptor membranes.
-
A fixed concentration of a radiolabeled endothelin ligand, most commonly [¹²⁵I]-ET-1.
-
Varying concentrations of the unlabeled competitor, this compound.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis:
The amount of bound radioactivity is plotted against the concentration of the unlabeled competitor (this compound). This generates a sigmoidal competition curve. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.
The affinity of the competitor (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.
Signaling Pathways of ETₐ and ET₈ Receptors
Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses. The primary signaling pathways activated by ETₐ and ET₈ receptors are depicted below.[2][3]
References
PD 156252: A Technical Guide to a Dual Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptidic dual antagonist of the endothelin (ET) receptor system, exhibiting inhibitory activity against both the ETA and ETB receptor subtypes. The endothelin axis, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G-protein coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis. Dysregulation of this system is implicated in a variety of cardiovascular and fibrotic diseases, making endothelin receptor antagonists a significant area of therapeutic interest. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.
Core Properties of this compound
This compound is a hexapeptide that acts as a competitive antagonist at both ETA and ETB receptors. Its dual nature allows for the comprehensive blockade of the physiological effects of endothelin peptides.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative view of its affinity and potency at the two endothelin receptor subtypes.
Table 1: Binding Affinity of this compound at Endothelin Receptors
| Receptor Subtype | Species/Tissue Source | Radioligand | Parameter | Value (nM) |
| ETA | Rabbit | Not Specified | IC50 | 1.0[1] |
| ETB | Rat | Not Specified | IC50 | 40[1] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity. Ki (inhibition constant) values provide a more absolute measure of binding affinity and can be calculated from IC50 values using the Cheng-Prusoff equation, provided the radioligand concentration and its Kd are known. Specific Ki values for this compound were not available in the reviewed literature.
Table 2: Functional Antagonism of this compound at Endothelin Receptors
| Receptor Subtype | Assay Type | Agonist | Parameter | Value |
| ETA | Not Specified | Not Specified | pA2 | Data not available in searched literature |
| ETB | Not Specified | Not Specified | pA2 | Data not available in searched literature |
Note: The pA2 value is a measure of the potency of a competitive antagonist, derived from Schild analysis. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency. Specific pA2 values for this compound were not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. This compound exerts its effects by competitively binding to the ETA and ETB receptors, thereby preventing the binding of endogenous endothelin peptides and blocking the initiation of this signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (IC50/Ki)
This protocol is a representative method for determining the binding affinity of this compound for ETA and ETB receptors.
1. Materials:
-
Membrane Preparations: Cell membranes expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ET-1.
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd), and varying concentrations of this compound.
-
Initiate Binding: Add the receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding (counts in the absence of any competitor) and from the binding at each concentration of this compound.
-
Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
In Vitro Functional Antagonism Assay (e.g., Calcium Mobilization)
This protocol outlines a representative method to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced calcium mobilization.
1. Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO-K1 cells).
-
Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: this compound.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.
2. Procedure:
-
Cell Preparation: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Measurement of Calcium Response: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of ET-1 (typically the EC80) into the wells and record the change in fluorescence over time.
3. Data Analysis:
-
Quantify Response: The peak fluorescence intensity or the area under the curve is used as a measure of the calcium response.
-
Generate Inhibition Curve: Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value for functional inhibition.
-
Schild Analysis (for pA2 determination): To determine the pA2 value, a series of ET-1 concentration-response curves are generated in the absence and presence of multiple fixed concentrations of this compound. The dose ratios (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 in its absence) are calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is then constructed. The x-intercept of this plot provides the pA2 value.
Conclusion
This compound is a valuable research tool for investigating the roles of the ETA and ETB receptors in health and disease. Its potent, dual antagonist profile allows for the effective blockade of the endothelin system. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and other endothelin receptor antagonists, enabling researchers to further elucidate the therapeutic potential of targeting this critical signaling pathway. Further studies to determine the Ki and pA2 values for this compound across a range of species and tissues would provide a more complete understanding of its pharmacological profile.
References
PD 156252: A Technical Overview of its Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 156252 is a potent, nonselective endothelin (ET) receptor antagonist. As a hexapeptide with the chemical structure Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21, it was developed to inhibit the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. While the clinical development of this compound for cardiovascular diseases was discontinued, its mechanism of action and the general safety profile of the endothelin receptor antagonist (ERA) class of compounds remain of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known characteristics of this compound, with a focus on its mechanism of action and the anticipated safety and toxicity profile based on class-wide data. Due to the limited availability of public data on this compound, this document also outlines standard experimental protocols for the preclinical safety assessment of such a compound.
Introduction to the Endothelin System and this compound
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[3] ETB receptors, located on endothelial cells, mediate vasodilation via the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[4][5] However, ETB receptors on smooth muscle cells can also contribute to vasoconstriction.[3]
This compound was designed as a competitive antagonist for both ETA and ETB receptors. Its peptide nature, with N-methylation, was intended to enhance proteolytic stability and cellular permeability.[6] By blocking the actions of ET-1, this compound was investigated for its potential therapeutic effects in conditions associated with elevated ET-1 levels, such as cardiovascular diseases.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of endothelin peptides to the ETA and ETB receptors. This blockage prevents the activation of downstream signaling cascades that lead to the physiological effects of endothelin.
The binding of endothelin to its receptors typically activates several G-protein subtypes, including Gq/11, Gi/o, Gs, and G12/13.[7][8] The subsequent signaling pathways are complex and cell-type dependent, but generally involve:
-
Gq/11 activation: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9]
-
Activation of other G-proteins: This can lead to the modulation of adenylyl cyclase activity (affecting cAMP levels) and the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK, JNK, p38), which are involved in cell growth, differentiation, and inflammation.[10]
The following diagram illustrates the generalized endothelin signaling pathway that is inhibited by this compound.
Safety and Toxicity Profile
Disclaimer: Specific, publicly available preclinical safety and toxicity data for this compound are limited. The following information is based on the known safety profile of the endothelin receptor antagonist (ERA) class of drugs.
ERAs as a class have been associated with two primary safety concerns:
-
Hepatotoxicity: Liver injury is a known adverse effect of some ERAs. This can range from asymptomatic elevations in liver transaminases to severe, and in rare cases, fatal, liver failure. The mechanism is not fully understood but may involve the accumulation of bile acids.
-
Teratogenicity: ERAs are contraindicated in pregnancy due to their teratogenic potential observed in animal studies.
Table 1: Potential Adverse Effects of Endothelin Receptor Antagonists (Class-wide)
| Organ System | Potential Adverse Effects |
| Hepatic | Elevated liver transaminases, drug-induced liver injury |
| Reproductive | Teratogenicity |
| Cardiovascular | Hypotension, peripheral edema, flushing |
| Hematologic | Anemia |
| General | Headache, nausea |
Experimental Protocols for Preclinical Safety Assessment
The following outlines standard experimental protocols that would be employed to assess the safety and toxicity of a compound like this compound.
Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
-
Methodology:
-
Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dosing: A single, escalating dose of this compound is administered via the intended clinical route (e.g., intravenous or oral).
-
Observation: Animals are observed for a period of 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any overt pathological changes at necropsy.
-
Data Collection: LD50 is calculated using appropriate statistical methods.
-
Repeated-Dose Toxicity Studies
-
Objective: To evaluate the toxicological effects of repeated administration of the test substance over a defined period and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Species: Rodent and non-rodent species.
-
Dosing: Daily administration of this compound at multiple dose levels (typically low, medium, and high) for a duration relevant to the intended clinical use (e.g., 28 or 90 days). A control group receives the vehicle only.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.
-
Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.
-
Table 2: Key Parameters in a 28-Day Repeated-Dose Toxicity Study
| Parameter | Measurement |
| In-life | Clinical signs, body weight, food consumption |
| Hematology | Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, blood |
| Terminal | Gross pathology, organ weights (e.g., liver, kidneys, heart, spleen) |
| Histopathology | Microscopic examination of a comprehensive list of tissues |
Safety Pharmacology Studies
-
Objective: To assess the potential for adverse effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology:
-
Cardiovascular: In vivo studies in a conscious, telemetered non-rodent species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory: Plethysmography in rodents to measure respiratory rate, tidal volume, and minute volume.
-
Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Genotoxicity Studies
-
Objective: To evaluate the potential of the compound to induce genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests is typically performed:
-
Ames test: An in vitro assay using bacteria to detect gene mutations.
-
In vitro mammalian cell chromosomal aberration test or mouse lymphoma assay: To assess chromosomal damage in mammalian cells.
-
In vivo micronucleus test: In rodents to evaluate chromosomal damage in bone marrow cells.
-
Conclusion
This compound is a scientifically interesting molecule that represents an effort to develop a potent, nonselective endothelin receptor antagonist. While its clinical development was halted, the study of its properties and the broader class of ERAs provides valuable insights for drug discovery and development. A thorough understanding of the endothelin signaling pathway is critical for identifying potential therapeutic targets and predicting the pharmacological effects of its modulators. The safety and toxicity profile of any new ERA candidate must be rigorously evaluated through a comprehensive preclinical program, with a particular focus on potential hepatotoxicity and teratogenicity. The experimental protocols outlined in this guide provide a framework for such an assessment, ensuring that potential risks are well-characterized before any consideration of human clinical trials.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
PD 156252: A Technical Overview of a Potent Endothelin Receptor Antagonist
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-selective endothelin (ET) receptor antagonist.[1][2] It is a synthetic hexapeptide analog, chemically identified as Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21.[1] Developed as a successor to earlier C-terminal hexapeptide ET antagonists like PD 142893 and PD 145065, this compound was specifically engineered for enhanced proteolytic stability and cellular permeability.[1] This was achieved through the N-methylation of the isoleucine at position 20, a modification that helps to protect the peptide from degradation by carboxypeptidases.[1] this compound acts by competitively inhibiting the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide, to both the ETA and ETB receptor subtypes.[1][2] Its development was aimed at creating a more robust compound for investigating the physiological and pathological roles of the endothelin system.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the antagonism of endothelin receptors. The endothelin system plays a crucial role in vasoconstriction and cell proliferation. ET-1, the primary ligand, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction. ETB receptors have a more complex role; their activation on smooth muscle cells also causes vasoconstriction, while their activation on endothelial cells mediates vasodilation through the release of nitric oxide and prostacyclin, and also functions in the clearance of circulating ET-1.
This compound competitively blocks both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades responsible for vasoconstriction.
Receptor Binding Affinity
This compound has demonstrated high affinity for both ETA and ETB receptors in in vitro binding assays. The available quantitative data on its inhibitory potency is summarized in the table below.
| Receptor Subtype | Species/Tissue Source | IC50 (nM) |
| ETA | Rabbit | 1.0 |
| ETB | Rat | 40 |
| Data sourced from MedchemExpress.[2] |
Signaling Pathway
The binding of ET-1 to its receptors (ETA/ETB) on vascular smooth muscle cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin (CaM), which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction. This compound blocks the initial binding of ET-1, thus inhibiting this entire cascade.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed in vivo pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, volume of distribution, clearance, and oral bioavailability, are not extensively reported in publicly available literature. The primary focus of the initial research was on improving metabolic stability compared to its parent compounds.[1]
The design of this compound, specifically the N-methylation of an isoleucine residue, was intended to confer resistance to enzymatic degradation by carboxypeptidases, which were identified as a primary route of metabolism for similar peptide-based ET antagonists.[1] This structural modification was shown to enhance its stability in in vitro assays using rat intestinal perfusate, suggesting a potential for improved oral bioavailability over its predecessors.[1]
Metabolic Stability
The key pharmacokinetic feature of this compound highlighted in the literature is its enhanced stability. This was assessed using an in vitro rat intestinal perfusate assay, which serves as a model to predict intestinal metabolism. The N-methylation was shown to significantly increase the half-life of the compound in this system compared to the non-methylated parent compound, PD 145065.[1]
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to characterize this compound and similar endothelin receptor antagonists.
Endothelin Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a compound for the ETA and ETB receptors.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing either ETA (e.g., rabbit aorta) or ETB (e.g., rat cerebellum) receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA).
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM) and varying concentrations of this compound in the binding buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled ET-1.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1, using non-linear regression analysis.
-
In Vitro Metabolic Stability: Rat Intestinal Perfusate Assay
This assay assesses the stability of a compound to enzymatic degradation in the intestine.
-
Materials:
-
Male Sprague-Dawley rats.
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂).
-
Test compound: this compound.
-
Surgical instruments for cannulation.
-
Peristaltic pump.
-
Sample collection vials.
-
Analytical instrumentation (e.g., HPLC-MS/MS) for quantifying the compound.
-
-
Procedure:
-
Anesthetize the rat and expose the small intestine through a midline incision.
-
Isolate a segment of the jejunum (approximately 10-15 cm).
-
Insert and secure cannulas at both the proximal and distal ends of the intestinal segment.
-
Gently flush the segment with warm saline to remove intestinal contents.
-
Place the rat in a temperature-controlled environment (37°C) to maintain physiological conditions.
-
Perfuse the intestinal segment with the pre-warmed and gassed perfusion buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min) using a peristaltic pump.
-
Collect the perfusate (effluent) from the distal cannula at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately stop any enzymatic activity in the collected samples (e.g., by adding an organic solvent like acetonitrile or by flash freezing).
-
Analyze the concentration of the remaining parent compound (this compound) in the samples using a validated analytical method like HPLC-MS/MS.
-
Calculate the percentage of the compound remaining over time and determine the degradation half-life (t₁/₂).
-
Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption and to identify if a compound is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line).
-
Cell culture medium and supplements.
-
Transwell® inserts (semi-permeable polycarbonate membrane filters).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).
-
Test compound: this compound.
-
Control compounds for low and high permeability (e.g., mannitol and propranolol).
-
Analytical instrumentation (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with warm transport buffer. b. Add the transport buffer containing this compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: a. Perform the same procedure but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.
-
References
Methodological & Application
Application Notes and Protocols for PD 156252 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptide antagonist of the gastrin-releasing peptide receptor (GRP-R, also known as BB2) and the neuromedin B receptor (NMB-R, also known as BB1).[1][2] These receptors are G protein-coupled receptors (GPCRs) that are overexpressed in various cancers and are implicated in cell proliferation, making them attractive targets for drug development. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments.
I. Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.
| Property | Value | Reference |
| IUPAC Name | (S)-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide] | [3] |
| Molecular Weight | 584.67 g/mol | [4] |
| CAS Number | 204067-01-6 | [4] |
| Appearance | Solid | N/A |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO to 100 mM. Insoluble in water and ethanol. | [4] |
| Storage (Solid) | Store at +4°C. | [4] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to one month. | [3] |
II. Biological Activity
This compound exhibits high-affinity binding to both GRP-R and NMB-R, acting as a competitive antagonist.
| Parameter | Value | Cell Line/System | Reference |
| Ki (NMB-R / BB1) | 0.17 nM | N/A | [2][4] |
| Ki (GRP-R / BB2) | 1.0 nM | N/A | [2][4] |
| IC50 (Binding) | 20 nM (vs. 125I-GRP) | NCI-H1299 | [1] |
| IC50 (Proliferation) | 2 µM | Rat C6 glioma | [3] |
| IC50 (Proliferation) | 5 µM | NCI-H1299 xenografts | [3] |
| Effective Concentration | 1 µM significantly inhibited lung cancer colony formation in vitro. | NCI-H1299 | [1] |
III. Signaling Pathway
GRP-R and NMB-R are Gq protein-coupled receptors. Upon agonist binding, they activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound competitively antagonizes the receptor, preventing this signaling cascade.
Caption: GRP-R/NMB-R signaling pathway and the antagonistic action of this compound.
IV. Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial (MW = 584.67), add 171 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
B. Experimental Workflow: General Procedure
Caption: General experimental workflow for using this compound in cell culture.
C. Protocol 1: Inhibition of Cell Proliferation (MTT Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of a cancer cell line known to express GRP-R or NMB-R (e.g., NCI-H1299).
Materials:
-
Cells of interest (e.g., NCI-H1299)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 10 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
D. Protocol 2: Inhibition of Agonist-Induced Calcium Mobilization
This protocol describes how to measure the antagonistic effect of this compound on GRP- or NMB-induced intracellular calcium release.
Materials:
-
Cells expressing GRP-R or NMB-R
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GRP or NMB agonist
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with HEPES.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
During incubation, prepare the this compound and agonist solutions in HBSS with HEPES. Pre-treat the cells by adding this compound at various concentrations (e.g., 1 nM to 1 µM) and incubate for 15-30 minutes. Include a vehicle control.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the GRP or NMB agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).[5]
-
The antagonistic effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
V. Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution into aqueous culture medium, try a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, vortex, and then add this to the final volume of medium.
-
High Background/Low Signal in Assays: Optimize cell seeding density and agonist concentration. Ensure the final DMSO concentration is low and consistent.
-
Cell Toxicity: If toxicity is observed even at low concentrations of this compound, perform a dose-response curve for DMSO alone on your specific cell line to determine its tolerance.
VI. References
[1] Moody, T. W., et al. (2003). Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells. European Journal of Pharmacology, 474(2-3), 131-141. [3] DC Chemicals. (n.d.). COA of PD-176252. Retrieved from --INVALID-LINK-- [6] Schepetkin, I. A., et al. (2011). Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors. Molecular Pharmacology, 79(1), 78-90. [7] Moody, T. W., et al. (2000). Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells. European journal of pharmacology, 396(2-3), 183–191. [4] Tocris Bioscience. (n.d.). PD 176252. Retrieved from --INVALID-LINK-- [2] Ashwood, V. A., et al. (1998). PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(18), 2589-2594. [8] Zhang, L., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. [5] Kim, H. R., et al. (2013). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Laboratory Automation, 18(6), 497–505. [9] Werry, T. D., et al. (2005). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 304, 147-159. [10] Gonzalez-Vera, J. A., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1989.
References
- 1. Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-176252|204067-01-6|COA [dcchemicals.com]
- 4. PD 176252 (2602) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application of PD 156252 in Vasoconstriction Assays: A Detailed Guide for Researchers
Introduction
PD 156252 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor, with a lower affinity for the endothelin-B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, plays a crucial role in the regulation of vascular tone and blood pressure. Its effects are mediated through the activation of ETA and ETB receptors on vascular smooth muscle cells. The ETA receptor is the primary mediator of ET-1-induced vasoconstriction. Consequently, antagonists of the ETA receptor, such as this compound, are valuable tools for investigating the physiological and pathophysiological roles of the endothelin system and for the development of novel therapeutics for cardiovascular diseases.
This document provides detailed application notes and protocols for the use of this compound in ex vivo vasoconstriction assays, specifically focusing on the isolated aortic ring model. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cardiovascular research, and drug discovery.
Mechanism of Action of this compound
Endothelin-1, upon binding to the Gq-protein coupled ETA receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This process involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), ultimately results in the contraction of the smooth muscle and narrowing of the blood vessel.
This compound acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and thereby inhibiting this entire downstream signaling pathway, ultimately leading to the relaxation of vascular smooth muscle and the prevention of vasoconstriction.
Signaling Pathway of Endothelin-1 Induced Vasoconstriction and Inhibition by this compound
Caption: Signaling pathway of ET-1 induced vasoconstriction and its inhibition by this compound.
Quantitative Data
The following table summarizes the binding affinity of this compound for endothelin receptors. It is important to note that while binding affinity (IC50 from binding assays) is a good indicator of potency, the functional inhibitory concentration (IC50 from a functional assay like a vasoconstriction assay) provides a more physiologically relevant measure of the compound's antagonist activity.
| Compound | Receptor Subtype | Species | IC50 (nM) | Assay Type |
| This compound | ETA | Rabbit | 1.0[1] | Binding Affinity |
| This compound | ETB | Rat | 40[1] | Binding Affinity |
Experimental Protocols
Ex Vivo Aortic Ring Vasoconstriction Assay
This protocol describes the preparation of isolated rat aortic rings and the subsequent measurement of vasoconstriction induced by Endothelin-1 and its inhibition by this compound.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1
-
Endothelin-1 (ET-1)
-
This compound
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Carbogen gas (95% O2 / 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
Caption: Workflow for the ex vivo aortic ring vasoconstriction assay.
Detailed Protocol:
-
Preparation of Aortic Rings:
-
Euthanize a male Wistar rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove the surrounding connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps, if desired.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, continuously gassed with carbogen at 37°C.
-
Apply a resting tension of 1.5-2.0 grams and allow the rings to equilibrate for 60-90 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Contractility Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) or a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure tissue viability.
-
Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
-
Inhibition with this compound:
-
After the washout and re-equilibration period, pre-incubate the aortic rings with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (control) for 30-60 minutes.
-
-
Endothelin-1-Induced Contraction:
-
Following the pre-incubation period, generate a cumulative concentration-response curve for ET-1 (e.g., 10⁻¹⁰ M to 10⁻⁷ M) by adding increasing concentrations of the agonist to the organ bath.
-
Record the isometric tension generated by the aortic rings after each addition of ET-1 until a maximal response is achieved.
-
Data Analysis:
-
The contractile responses to ET-1 are typically expressed as a percentage of the maximal contraction induced by KCl or phenylephrine.
-
Construct dose-response curves by plotting the percentage of contraction against the logarithm of the ET-1 concentration.
-
The potency of ET-1 (EC50) can be determined from the dose-response curve.
-
To quantify the inhibitory effect of this compound, compare the dose-response curves of ET-1 in the absence and presence of different concentrations of the antagonist. A rightward shift in the ET-1 dose-response curve indicates competitive antagonism.
-
Perform a Schild analysis to determine the pA2 value of this compound, which provides a quantitative measure of its antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Schild Analysis Workflow
Caption: Logical steps for performing a Schild analysis to determine the pA2 of this compound.
This compound is a valuable pharmacological tool for studying the role of the ETA receptor in vasoconstriction. The provided protocols for the ex vivo aortic ring assay offer a robust and reproducible method to characterize the antagonist properties of this compound and similar compounds. By following these detailed procedures, researchers can obtain reliable quantitative data to advance our understanding of the endothelin system and its implications in cardiovascular health and disease.
References
PD 156252: A Potent Tool for Interrogating Endothelin Receptor Function
Application Notes and Protocols for Researchers
Introduction
PD 156252 is a potent, non-peptidic antagonist of the endothelin (ET) receptors, demonstrating high affinity for the ETA subtype. This hexapeptide analog serves as a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the endothelin system. Its utility extends to investigating signal transduction pathways, characterizing receptor subtypes, and exploring the therapeutic potential of endothelin receptor blockade in various disease models. These application notes provide a comprehensive overview of this compound, including its binding characteristics, detailed experimental protocols for its use in key assays, and visualizations of relevant biological pathways and workflows.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₉N₇O₁₀ | [1] |
| Molecular Weight | 964.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: the ETA and ETB receptors. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The sustained elevation of intracellular calcium is a key event in many of ET-1's physiological effects, including vasoconstriction.
This compound acts as a competitive antagonist at endothelin receptors, with a preference for the ETA subtype. By binding to the receptor, it prevents the binding of endogenous endothelin peptides, thereby inhibiting the downstream signaling cascade and the subsequent physiological responses.
Figure 1: Endothelin Receptor Signaling and Inhibition by this compound.
Data Presentation
In Vitro Binding Affinity
The binding affinity of this compound for endothelin receptors has been determined using radioligand binding assays. The following table summarizes the reported IC₅₀ values. Note that the available data is for rabbit and rat receptors.
| Receptor Subtype | Species | IC₅₀ (nM) | Reference |
| ETᴀ | Rabbit | 1.0 | [1] |
| ETʙ | Rat | 40 | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for ET Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for ETA and ETB receptors using [¹²⁵I]-ET-1 as the radioligand.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
[¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)
-
This compound
-
Unlabeled Endothelin-1 (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [¹²⁵I]-ET-1 (final concentration ~50 pM), and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL unlabeled ET-1 (final concentration 1 µM), 50 µL [¹²⁵I]-ET-1, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [¹²⁵I]-ET-1, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a Radioligand Binding Assay.
Protocol 2: Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist effect of this compound on ET-1-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the ETA receptor (e.g., CHO-K1 cells stably expressing human ETA).
Materials:
-
CHO-K1 cells stably expressing human ETA receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Endothelin-1 (ET-1)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the CHO-K1-ETA cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing 0.02% Pluronic F-127 to a final concentration of 2 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Pre-incubation: Add 50 µL of varying concentrations of this compound to the wells and incubate at 37°C for 20 minutes. Include wells with Assay Buffer only as a control.
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the instrument to measure fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.
-
Initiate the reading and, after establishing a stable baseline, inject 50 µL of ET-1 (to a final concentration that elicits ~80% of the maximal response, e.g., 10 nM) into each well.
-
Continue recording the fluorescence for at least 2 minutes.
-
-
Data Analysis: Determine the peak fluorescence response for each well after the addition of ET-1. Plot the percentage of inhibition of the ET-1 response against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀.
Figure 3: Workflow for a Calcium Mobilization Assay.
In Vivo Applications
This compound has been utilized in in vivo models to investigate the physiological effects of endothelin receptor blockade. A common application is to assess its ability to inhibit the pressor response induced by exogenous ET-1 in rats.
Experimental Example: Inhibition of ET-1-Induced Pressor Response in Rats
-
Animal Model: Anesthetized or conscious, cannulated rats.
-
Administration of this compound: Intravenous (i.v.) bolus injection or infusion. The dose will need to be optimized for the specific experimental conditions.
-
Challenge: Intravenous administration of ET-1 at a dose known to cause a significant increase in mean arterial pressure (e.g., 1 nmol/kg).
-
Measurement: Continuous monitoring of blood pressure and heart rate.
-
Outcome: The ability of this compound to attenuate or block the ET-1-induced pressor response is a measure of its in vivo efficacy as an ETA receptor antagonist.
Conclusion
This compound is a potent and valuable tool for researchers studying the endothelin system. Its high affinity for the ETA receptor allows for the specific interrogation of this receptor subtype's function in a variety of experimental settings. The protocols provided here offer a starting point for the in vitro characterization of this compound and other endothelin receptor antagonists. As with any experimental work, optimization of these protocols for specific cell lines, tissues, and in vivo models is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Cell-based Assays Using PD 156252
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, hexapeptide-based endothelin (ET) receptor antagonist. It exhibits high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptor subtypes. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and hormone production. Dysregulation of the endothelin system is implicated in various cardiovascular, renal, and proliferative diseases. Consequently, endothelin receptor antagonists like this compound are valuable tools for studying the physiological and pathological roles of endothelins and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of this compound in cell-based assays, including its mechanism of action, protocols for assessing its antagonist activity, and relevant quantitative data.
Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it blocks the binding of the endogenous endothelin peptides, thereby inhibiting the downstream signaling pathways. The ETA receptor, predominantly found on vascular smooth muscle cells, primarily mediates vasoconstriction and cell proliferation. The ETB receptor, located on endothelial cells, is involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating endothelin. The dual antagonism of this compound makes it a useful tool for investigating the combined effects of ETA and ETB receptor blockade.
Endothelin Receptor Signaling Pathway
Endothelin receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium influx triggers various cellular responses, including muscle contraction, cell proliferation, and gene transcription.
Caption: Endothelin Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound. This data is essential for designing experiments and interpreting results.
| Compound | Receptor Subtype | Species | Assay Type | IC50 (nM) | Reference |
| This compound | ETA | Rabbit | Radioligand Binding | 1.0 | [1] |
| This compound | ETB | Rat | Radioligand Binding | 40 | [1] |
Note: IC50 values can vary depending on the specific cell line, radioligand, and assay conditions used.
Experimental Protocols
A common and effective method for quantifying the potency of endothelin receptor antagonists like this compound is the calcium mobilization assay. This assay measures the ability of the antagonist to inhibit the increase in intracellular calcium induced by an endothelin agonist.
Protocol: In Vitro Calcium Mobilization Assay for this compound
This protocol provides a general framework for determining the inhibitory concentration (IC50) of this compound. It is designed for use with a cell line recombinantly expressing either the human ETA or ETB receptor and can be performed using a fluorescence plate reader.
Materials:
-
Cells: A suitable host cell line (e.g., CHO-K1, HEK293) stably transfected with the human ETA or ETB receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Endothelin-1 (ET-1): As the agonist. Prepare a stock solution and dilute to the EC80 concentration in assay buffer. The EC80 (the concentration that gives 80% of the maximal response) should be predetermined in a separate agonist dose-response experiment.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid: An anion-exchange transport inhibitor that helps to retain the dye inside the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluidic dispenser.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Procedure:
-
Cell Seeding:
-
Culture the cells to approximately 80-90% confluency.
-
Harvest the cells and seed them into the wells of a black, clear-bottom microplate at an optimized density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition (Antagonist Plate):
-
During the dye loading incubation, prepare a plate with serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a positive control (a known antagonist, if available).
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound or controls to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Data Acquisition:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Using the instrument's fluidic dispenser, add the pre-determined EC80 concentration of Endothelin-1 to all wells simultaneously.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Troubleshooting
-
High background fluorescence: Ensure complete removal of excess dye after the loading step. Optimize the dye concentration and loading time.
-
Low signal-to-noise ratio: Optimize cell seeding density. Ensure the health and viability of the cells. Check the concentration and activity of the agonist.
-
High well-to-well variability: Ensure uniform cell seeding and careful pipetting. Use a multichannel pipette or automated liquid handler for compound and agonist addition.
Conclusion
This compound is a valuable pharmacological tool for investigating the endothelin system. The provided application notes and protocols offer a starting point for researchers to utilize this compound in cell-based assays to explore its antagonist properties and to further elucidate the role of the ETA and ETB receptors in health and disease. Careful optimization of assay conditions is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for Radioligand Binding Assay with PD 156252
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 156252 is a potent, non-peptide antagonist of endothelin (ET) receptors, demonstrating high affinity for both the endothelin A (ETA) and endothelin B (ETB) receptor subtypes.[1] Endothelin receptors are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes, including vasoconstriction, cell proliferation, and hormone production. Their dysregulation has been implicated in various cardiovascular diseases, making them a key target for drug development.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors. The protocol is designed for use with membranes prepared from cells or tissues expressing endothelin receptors and utilizes [125I]-Endothelin-1 ([125I]-ET-1) as the radioligand.
Signaling Pathways of Endothelin Receptors
Endothelin-1 (ET-1) binding to its receptors, ETA and ETB, initiates a cascade of intracellular signaling events. Both receptors are coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways ultimately lead to various cellular responses, including smooth muscle contraction and cell growth. The ETB receptor, in addition to Gq coupling, can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Furthermore, both receptors can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, influencing cell proliferation and survival.[2][3][4][5]
Caption: Endothelin Receptor Signaling Pathways.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for endothelin receptors.
Materials and Reagents
-
Membrane Preparation: Membranes from cells or tissues expressing ETA or ETB receptors.
-
Radioligand: [125I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled Endothelin-1.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Experimental Workflow
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
Detailed Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Procedure:
-
Perform the assay in a 96-well microplate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [125I]-ET-1 (final concentration ~25-50 pM), and 150 µL of membrane preparation (20-50 µg of protein).
-
Non-specific Binding: Add 50 µL of 1 µM unlabeled ET-1, 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., 10^-12 to 10^-5 M), 50 µL of [125I]-ET-1, and 150 µL of membrane preparation.
-
Incubate the plates at 25°C for 120 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Presentation and Analysis
The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding experiment should be plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:[6][7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([125I]-ET-1) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC50 | 1.0 nM | ETA | Rabbit | [1] |
| IC50 | 40 nM | ETB | Rat | [1] |
Note: The Ki values will need to be calculated based on the specific experimental conditions (radioligand concentration and its Kd).
Conclusion
This protocol provides a robust framework for characterizing the binding affinity of this compound to endothelin receptors. Accurate determination of the Ki value is crucial for understanding the potency and selectivity of this compound, which is essential for its further development as a therapeutic agent. Researchers should optimize the assay conditions, such as membrane protein concentration and incubation time, for their specific experimental system to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD 156252 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 176252.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving PD 176252. What is the recommended solvent?
A1: The recommended solvent for PD 176252 is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to a maximum concentration of 100 mM.[1]
Q2: My PD 176252 solution appears to have precipitated after storage. What should I do?
A2: If you observe precipitation, gently warm the solution to room temperature for at least one hour before use. To prevent precipitation, it is recommended to prepare solutions on the day of use. If stock solutions are necessary, store them as aliquots in tightly sealed vials at -20°C.
Q3: How long can I store stock solutions of PD 176252?
A3: Stock solutions prepared in DMSO can be stored at -20°C for up to one month. For optimal results, it is always best to prepare fresh solutions for each experiment.
Q4: Can I dissolve PD 176252 in aqueous buffers?
A4: Direct dissolution of PD 176252 in aqueous buffers is not recommended due to its low water solubility. It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer to the desired final concentration.
Q5: What is the recommended storage condition for the solid compound?
A5: The solid form of PD 176252 should be stored at +4°C.[1]
Solubility Data
The following table summarizes the solubility of PD 176252 in DMSO.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 58.47 | 100 |
Data based on a molecular weight of 584.67 g/mol .[1]
Experimental Protocols
Preparing a 10 mM Stock Solution in DMSO
Materials:
-
PD 176252 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of PD 176252 powder to equilibrate to room temperature for at least one hour before opening.
-
Weigh: Accurately weigh out the desired amount of PD 176252. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.85 mg of PD 176252 (assuming a molecular weight of 584.67 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the PD 176252 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Visual Guides
References
PD 156252 stability in solution and storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound PD 156252?
For long-term storage of solid this compound, it is recommended to store it at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is generally acceptable. Ensure the container is tightly sealed to prevent degradation from atmospheric moisture.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for this compound is not available, many similar non-peptide small molecules are soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is advisable to first attempt to dissolve a small amount in DMSO to create a concentrated stock solution.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in a non-aqueous solvent like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C. Before use, allow the aliquot to warm to room temperature slowly and ensure it is fully dissolved before further dilution.
Q4: How stable is this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including buffers and cell culture media, is unknown. The stability can be significantly affected by the pH, temperature, and presence of other components in the solution. It is critical to prepare fresh dilutions in aqueous buffers or media for each experiment and use them immediately. Avoid storing this compound in aqueous solutions for extended periods.
Q5: How can I test the stability of this compound in my experimental buffer?
To assess the stability of this compound in your specific buffer, you can perform a time-course experiment. Prepare a solution of this compound in your buffer and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare working solutions in aqueous buffers or media immediately before use. |
| Precipitate forms in the working solution | Poor solubility of this compound in the aqueous buffer or media. | Decrease the final concentration of this compound in the working solution. If using a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) and does not affect your experimental system. Consider a brief sonication to aid dissolution, but be mindful of potential heat generation. |
| Loss of compound activity over time | Hydrolysis or other forms of degradation in aqueous solution. | Perform a stability test of this compound in your experimental buffer to determine its half-life. Based on the results, adjust your experimental timeline to ensure the compound is active throughout the experiment. |
Experimental Protocols
General Protocol for Preparing a Working Solution of this compound
-
Prepare Stock Solution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of solid compound.
-
Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM). Ensure the compound is completely dissolved. Gentle vortexing or brief sonication may be used.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with your aqueous experimental buffer or cell culture medium to the desired final concentration immediately before use.
-
Visually inspect the working solution for any signs of precipitation.
-
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound solutions.
Troubleshooting lack of effect with PD 156252
Technical Support Center: PD 176252
A Note on Compound Identification: The query for "PD 156252" likely contains a typographical error, as scientific literature and supplier databases predominantly refer to PD 176252 , a well-characterized non-peptide antagonist. This technical support guide will focus on PD 176252.
This guide provides troubleshooting advice and frequently asked questions for researchers using PD 176252 who are observing a lack of the expected biological effect in their experiments.
Troubleshooting Guide
Q1: Why am I not observing the expected antagonistic effect of PD 176252 in my cell-based assay?
There are several potential reasons for a lack of effect. The following troubleshooting workflow can help identify the issue.
Detailed Checks:
-
Compound Solubility: PD 176252 is soluble in DMSO up to 100 mM.[1] Ensure the compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations.
-
Storage and Stability: Store the solid compound at +4°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
-
Working Concentration: The effective concentration can vary significantly between cell-free and cell-based assays.[3][4] The reported IC50 for inhibiting cell proliferation is in the micromolar range (e.g., 2 µM for rat C6 glioma cells).[1] A dose-response experiment is crucial to determine the optimal concentration for your specific system.
-
Receptor Expression: Confirm that your cell line expresses the target receptors, gastrin-releasing peptide receptor (GRP-R/BB2) and/or neuromedin B receptor (NMB-R/BB1), at sufficient levels.
-
Cell Permeability: As a relatively large molecule (MW: 584.67), cell permeability might be a limiting factor.[1] Consider longer incubation times or using cell lines with higher receptor expression on the surface.
-
Off-Target Effects: PD 176252 has been shown to act as an agonist at formyl-peptide receptors (FPRs), which could produce confounding effects, particularly in immune cells.[5]
-
Assay Interference: Some compounds can interfere with assay readouts, for example, by inhibiting reporter enzymes like luciferase or by autofluorescence.[6][7] Include appropriate controls to rule out assay artifacts.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of PD 176252? PD 176252 is a competitive, non-peptide antagonist for the bombesin receptor subtypes BB1 (neuromedin B receptor) and BB2 (gastrin-releasing peptide receptor).[8] It binds to these receptors and prevents the binding of their natural ligands, neuromedin B and gastrin-releasing peptide, respectively, thereby blocking downstream signaling.[9][10]
Q3: What are the primary signaling pathways inhibited by PD 176252? By blocking GRP-R (BB2) and NMB-R (BB1), PD 176252 inhibits G protein-coupled receptor signaling. GRP-R activation typically leads to the activation of the phospholipase C pathway.[11][12] NMB-R can activate various pathways, including the Gq protein-dependent stimulation of AMPK/PKA and the inactivation of adenylate cyclase, which affects cAMP levels.[2][13]
Q4: What are the recommended solvent and storage conditions for PD 176252? PD 176252 should be stored as a solid at +4°C. For experimental use, it is recommended to prepare a stock solution in DMSO, which can be stored in aliquots at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2]
Q5: Are there any known off-target effects for PD 176252? Yes, PD 176252 and related compounds have been identified as potent agonists of human formyl-peptide receptors (FPRs), specifically acting as mixed FPR1/FPR2 agonists.[5] This is an important consideration when working with cell types that express FPRs, such as neutrophils and other immune cells, as it may lead to unintended biological responses.
Quantitative Data Summary
| Parameter | Receptor | Value | Species | Reference |
| Ki | NMB-R (BB1) | 0.17 nM | Not Specified | [1] |
| Ki | GRP-R (BB2) | 1.0 nM | Not Specified | [1][8] |
| IC50 | Inhibition of C6 glioma cell proliferation | 2 µM | Rat | [1] |
| IC50 | Inhibition of NCI-H1299 xenograft proliferation | 5 µM | Mouse (in vivo) | [1] |
Experimental Protocols
Protocol: In Vitro Antagonism Assay using a Fluorescent Calcium Indicator
This protocol provides a general framework for assessing the antagonistic activity of PD 176252 by measuring its ability to block agonist-induced calcium mobilization in a cell line expressing GRP-R or NMB-R.
1. Materials:
-
Cells expressing GRP-R or NMB-R (e.g., PC-3, Swiss 3T3)
-
Cell culture medium and supplements
-
PD 176252
-
Agonist (Gastrin-releasing peptide or Neuromedin B)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
2. Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of PD 176252 in DMSO.
-
Prepare a stock solution of the agonist (GRP or NMB) in an appropriate solvent (e.g., sterile water or buffer).
-
On the day of the experiment, prepare serial dilutions of PD 176252 and a working concentration of the agonist in HBSS. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).
4. Calcium Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersal.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
5. Antagonist Treatment and Agonist Stimulation:
-
Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the desired concentrations of PD 176252 to the wells and incubate for 15-30 minutes. Include vehicle control wells (DMSO in HBSS).
-
Set the plate reader to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm) at regular intervals (e.g., every 1-2 seconds).
-
After establishing a stable baseline fluorescence, use the plate reader's injector to add the agonist at its EC80 concentration to stimulate the cells.
-
Continue to record the fluorescence for at least 2-3 minutes to capture the peak calcium response.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response in the PD 176252-treated wells to the response in the agonist-only control wells.
-
Plot the normalized response against the log concentration of PD 176252 to generate a dose-response curve and calculate the IC50 value.
References
- 1. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 2. Neuromedin B - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biochemistry - What factors may lead to a difference in whole-cell potency compared to cell-free potency? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 10. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 12. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
Technical Support Center: Off-Target Effects of PD-176252
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PD-176252. It is designed to serve as a resource for troubleshooting experiments and interpreting data when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PD-176252?
A1: PD-176252 is a non-peptide antagonist with high affinity for two subtypes of bombesin receptors: the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[1] It is often described as a "balanced" BB1/BB2 receptor antagonist due to its nanomolar affinity for both.[1]
Q2: What are the known off-target effects of PD-176252?
A2: A significant off-target activity of PD-176252 is its potent agonist activity at human formyl-peptide receptors (FPRs), specifically FPR1 and FPR2.[2] This means that while it blocks the action of bombesin-like peptides at their receptors, it can simultaneously activate inflammatory and immune responses through the FPRs.
Q3: Why is it crucial to consider these off-target effects in my experiments?
A3: The dual antagonist/agonist profile of PD-176252 at different G protein-coupled receptor (GPCR) families can lead to complex and potentially confounding experimental outcomes. For instance, if your experimental system expresses both bombesin and formyl peptide receptors, the observed cellular response will be a composite of both the blockade of BB1/BB2 signaling and the activation of FPR1/FPR2 signaling. This can lead to misinterpretation of the compound's mechanism of action if the off-target effects are not considered.
Q4: Has PD-176252 been screened against a broader panel of targets like other GPCRs, ion channels, or enzymes?
A4: Publicly available data on a comprehensive off-target screening panel for PD-176252 is limited. While the interaction with FPRs is well-documented, its activity at other receptors, ion channels (such as hERG), or metabolic enzymes (like cytochrome P450s) has not been extensively reported in the literature. Therefore, if working in a sensitive system or progressing the compound towards clinical development, it is highly recommended to perform a broad off-target liability screen.
Q5: What type of cellular responses can be expected from the off-target agonism of FPRs?
A5: Activation of FPR1 and FPR2, which are primarily expressed on immune cells like neutrophils and monocytes, can trigger a range of inflammatory responses. These include intracellular calcium mobilization, chemotaxis (cell migration), degranulation, and the production of reactive oxygen species (ROS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in intracellular calcium upon application of PD-176252. | Your cells likely express FPR1 and/or FPR2. PD-176252 is a potent agonist at these receptors, leading to Gq-mediated calcium mobilization. | 1. Verify the expression of FPR1 and FPR2 in your cell line using qPCR, western blot, or flow cytometry. 2. Use a selective FPR antagonist in conjunction with PD-176252 to block the off-target effect. 3. If possible, use a cell line that does not endogenously express FPRs for bombesin receptor-specific studies. |
| Inconsistent or biphasic dose-response curves. | The observed response is a net effect of BB1/BB2 antagonism and FPR1/FPR2 agonism, each with different potency and efficacy. | 1. Characterize the individual dose-response curves for FPR agonism and BB antagonism separately if possible. 2. Consider using a different bombesin receptor antagonist with a cleaner off-target profile if your experimental system is sensitive to FPR activation. |
| Observed cellular migration or inflammatory response when studying anti-proliferative effects. | The chemotactic effects mediated by FPR activation may be masking or confounding the anti-proliferative effects expected from bombesin receptor antagonism. | 1. Use migration assays (e.g., Boyden chamber) to specifically assess the chemotactic properties of PD-176252 on your cells. 2. If studying proliferation, ensure that inflammatory signaling pathways activated by FPRs are not independently affecting cell growth in your model. |
| Difficulty replicating results from the literature. | Differences in the expression levels of BB1/BB2 and FPRs between cell lines or primary cell types can lead to variability in the observed effects of PD-176252. | 1. Thoroughly characterize the receptor expression profile of your specific experimental model. 2. When comparing data, be mindful of the cellular context and the potential for differential off-target effects. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional activities of PD-176252 at its on- and off-targets.
Table 1: On-Target Antagonist Activity at Bombesin Receptors
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| BB1 (NMB-R) | Human | Radioligand Binding | 0.15 | [1] |
| BB2 (GRP-R) | Human | Radioligand Binding | 1.0 | [1] |
Table 2: Off-Target Agonist Activity at Formyl-Peptide Receptors
| Receptor | Species | Assay Type | EC50 (nM) | Reference |
| FPR1 | Human | Calcium Mobilization | 270 | |
| FPR2 | Human | Calcium Mobilization | 150 |
Experimental Protocols
1. Radioligand Binding Assay for Bombesin Receptors (BB1/BB2)
This protocol is adapted from standard methodologies for GPCR binding assays and is suitable for determining the binding affinity of PD-176252 to BB1 and BB2 receptors.
-
Materials:
-
Cell membranes from a cell line expressing human BB1 or BB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Tyr4-bombesin.
-
Non-specific binding control: Unlabeled bombesin (1 µM).
-
Test compound: PD-176252 at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters (e.g., GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of PD-176252 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled bombesin (for non-specific binding) or PD-176252 dilution.
-
50 µL of radioligand (e.g., at a final concentration equal to its Kd).
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of PD-176252 by non-linear regression of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay for Formyl-Peptide Receptors (FPR1/FPR2)
This protocol is designed to measure the agonist activity of PD-176252 at FPR1 and FPR2 by detecting changes in intracellular calcium.
-
Materials:
-
A cell line endogenously expressing or transfected with human FPR1 or FPR2 (e.g., HL-60 cells or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compound: PD-176252 at various concentrations.
-
Positive control: fMLP for FPR1, WKYMVm for FPR2.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye loading solution by dissolving Fura-2 AM in anhydrous DMSO and then diluting it in the assay buffer to a final concentration of 2-5 µM.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with the assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated injector to add PD-176252 or a control agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time (typically for 60-180 seconds). For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm following excitation at ~490 nm.
-
Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the PD-176252 concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Caption: Dual signaling effects of PD-176252.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: PD 156252 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of PD 156252, a potent non-selective endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic hexapeptide (Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21) that acts as a potent antagonist for both endothelin receptor type A (ETA) and type B (ETB).[1][2] Its primary mechanism of action is to competitively inhibit the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3][4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a research tool to investigate the physiological and pathological roles of the endothelin system. Due to its potent and non-selective antagonism of both ETA and ETB receptors, it is valuable for studying conditions where endothelin is implicated, such as cardiovascular diseases, renal dysfunction, and certain types of cancer.[6][7]
Q3: How can I confirm the activity of my batch of this compound?
The activity of this compound can be confirmed through a series of in vitro and in vivo experiments. Key in vitro assays include receptor binding assays to determine its affinity for ETA and ETB receptors, and functional assays such as calcium mobilization assays to measure its ability to block ET-1 induced cellular responses. In vivo studies can assess its effects on blood pressure in animal models.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental validation of this compound activity.
Issue 1: Inconsistent or lower than expected potency in in vitro assays.
-
Question: My calculated IC50 value for this compound in a receptor binding or functional assay is significantly higher than reported values. What could be the cause?
-
Answer:
-
Peptide Stability: this compound is a peptide and may be susceptible to degradation. Ensure proper storage of the compound (lyophilized at -20°C or below) and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Solubility: Peptides can have limited solubility in aqueous solutions. Ensure the peptide is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous buffers. Sonication may aid in dissolution.
-
Adsorption to Plastics: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in your assay. Using low-adhesion microplates and pipette tips can mitigate this issue.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the radioligand (in binding assays) and the endothelin-1 used for stimulation.
-
Cell Health: In cell-based assays, ensure that the cells are healthy, within a low passage number, and express a sufficient number of endothelin receptors.
-
Issue 2: High background signal in the calcium mobilization assay.
-
Question: I am observing a high baseline fluorescence signal in my calcium mobilization assay, making it difficult to detect a clear response to ET-1 and its inhibition by this compound. How can I troubleshoot this?
-
Answer:
-
Dye Loading Conditions: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete de-esterification of the dye can lead to compartmentalization and high background.
-
Cell Plating Density: An excessively high cell density can lead to a high basal calcium level. Optimize the number of cells seeded per well.
-
Buffer Composition: Ensure the assay buffer is free of any components that might interfere with the fluorescence signal or cell health.
-
Instrumentation Settings: Adjust the gain and exposure settings on the fluorescence plate reader to optimize the signal-to-noise ratio.
-
Issue 3: Variability in in vivo blood pressure measurements.
-
Question: I am seeing significant variability in the blood pressure response of my animal models to this compound administration. What are the potential sources of this variability?
-
Answer:
-
Animal Handling and Stress: Stress can significantly impact blood pressure. Ensure proper acclimatization of the animals and maintain a calm and controlled experimental environment.
-
Route of Administration and Formulation: The bioavailability of peptides can be low and variable. Ensure a consistent and accurate administration of the compound. The formulation of the peptide for in vivo use is critical and may require optimization.
-
Anesthesia: If anesthesia is used, its type and depth can influence cardiovascular parameters. Use a consistent anesthetic regimen.
-
Baseline Blood Pressure: Ensure that the baseline blood pressure of the animals is stable before administering the test compound.
-
Experimental Protocols & Data Presentation
In Vitro Activity Confirmation
1. Endothelin Receptor Binding Assay
This assay determines the affinity of this compound for the ETA and ETB receptors by measuring its ability to compete with a radiolabeled endothelin ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).[2]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
Expected Data:
| Receptor Subtype | Ligand | This compound IC50 (nM) |
| ETA | [¹²⁵I]-ET-1 | 1.0 |
| ETB | [¹²⁵I]-ET-1 | 40 |
Note: These are example values based on published data and may vary depending on experimental conditions.[2]
2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by ET-1.
Methodology:
-
Cell Culture: Plate cells expressing ETA or ETB receptors (e.g., CHO-K1 or HEK293) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of ET-1 to the wells to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[8]
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the percentage of inhibition against the logarithm of the antagonist concentration to calculate the IC50 value.
Expected Data:
| Cell Line (Receptor) | Stimulant | This compound IC50 (nM) |
| CHO-ETA | Endothelin-1 | ~5-15 |
| HEK-ETB | Endothelin-1 | ~50-150 |
Note: These are estimated values and will need to be determined experimentally.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the activity of this compound.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Dimers Evaluated by FRET, Ligand Binding, and Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental approaches to evaluate endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. rpsg.org.uk [rpsg.org.uk]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: In Vivo Delivery of PD 156252
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of the small molecule inhibitor PD 156252. The information provided is intended to address common challenges and offer practical solutions to improve experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: I am observing poor solubility of this compound when preparing my formulation. What can I do?
Answer: Poor aqueous solubility is a common challenge with many small molecule inhibitors. Here are several strategies to improve the solubility of your compound for in vivo administration:
-
Co-solvents: Utilize a mixture of solvents to enhance solubility. Common co-solvents for preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and Ethanol. It is crucial to first prepare a concentrated stock solution in a strong organic solvent like DMSO and then dilute it with an appropriate vehicle.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. Most drug molecules are weak acids or weak bases, and using buffer solutions like citrate or phosphate buffers can be effective.[1] The pH for intravenous administration should ideally be between 3 and 9 to minimize vascular irritation.[1]
-
Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its solubility in an aqueous medium.[1] Commonly used surfactants in preclinical formulations include Tween 80 and Solutol® HS 15.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be very effective.[1][2] These formulations can enhance solubility and may improve oral bioavailability.[1][2]
Question: My compound appears to have low bioavailability in vivo. How can I improve this?
Answer: Low bioavailability can be due to poor solubility, low absorption, or rapid metabolism. Here are some approaches to consider:
-
Formulation Optimization: As with solubility issues, optimizing the formulation is the first step. Experiment with different vehicles and excipients to find a formulation that maximizes exposure.[3] Lipid-based formulations, in particular, can enhance absorption from the gastrointestinal tract.[1]
-
Route of Administration: The route of administration significantly impacts bioavailability. While oral gavage is common, parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection may provide higher and more consistent systemic exposure, bypassing first-pass metabolism.
-
Particle Size Reduction: For oral formulations of crystalline solids, reducing the particle size can increase the surface area for dissolution, which may lead to improved absorption.[2]
Question: I am seeing high variability in my experimental results between animals. What are the potential causes and solutions?
Answer: High variability can undermine the statistical power of your study. Here are common sources of variability and how to address them:
-
Inconsistent Formulation: Ensure your compound is homogeneously suspended or fully dissolved in the vehicle. Inadequate mixing or precipitation of the compound can lead to inconsistent dosing.
-
Dosing Accuracy: Use precise techniques for animal dosing. For oral gavage, ensure the correct volume is delivered to the stomach. For injections, use appropriate needle sizes and injection sites. Dosing should be based on the most recent body weight of each animal.
-
Animal Handling and Stress: Stress can influence physiological parameters and drug metabolism. Handle animals consistently and allow for an acclimatization period before starting the experiment.
-
Biological Factors: Be aware of potential differences in metabolism or drug response due to the age, sex, or strain of the animals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The optimal vehicle depends on the route of administration and the physicochemical properties of the specific batch of this compound. A common starting point for a poorly soluble compound for oral administration is a suspension in an aqueous vehicle containing a suspending agent like methylcellulose (MC) or carboxymethylcellulose (CMC) and a surfactant like Tween 80.[4] For parenteral routes, a solution using co-solvents such as DMSO, PEG300, or cyclodextrins may be more appropriate.[1][3] It is highly recommended to perform a small pilot study to assess the tolerability and pharmacokinetics of your chosen formulation.
Q2: How should I prepare a stock solution of this compound?
A2: A concentrated stock solution of a related compound, PD 176252, can be prepared in DMSO at a concentration of up to 100 mM. It is advisable to prepare a high-concentration stock in a suitable organic solvent and then dilute it to the final dosing concentration with the chosen vehicle. Always add the stock solution to the vehicle slowly while vortexing to prevent precipitation.
Q3: What are the typical dose ranges for a small molecule inhibitor like this compound in preclinical models?
A3: The effective dose will depend on the specific target, the animal model, and the desired level of target engagement. For a related tyrosine kinase inhibitor, PD166326, single oral doses of 50 mg/kg were used in a murine model of chronic myeloid leukemia.[5] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental context.
Q4: How can I assess target engagement of this compound in vivo?
A4: To confirm that this compound is reaching its target and exerting its intended biological effect, you can perform pharmacodynamic (PD) studies. This may involve collecting tissue samples at various time points after dosing and analyzing the phosphorylation status of the target protein or downstream signaling molecules using techniques like Western blotting or immunohistochemistry. For example, in studies with PD166326, bone marrow protein lysates were analyzed by anti-phosphotyrosine immunoblot to assess the inhibition of Bcr/Abl kinase activity.[5]
Quantitative Data
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Key Characteristics |
| 0.5% (w/v) Methylcellulose in water | Oral (PO) | Forms a stable suspension for many compounds.[4] |
| 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in water | Oral (PO) | Suspending agent with a surfactant to improve wetting.[4] |
| 10% DMSO, 40% PEG300, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | Co-solvent system for compounds with poor aqueous solubility. |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water | Intravenous (IV), Subcutaneous (SC) | Cyclodextrins form inclusion complexes to enhance solubility.[1] |
| Corn oil or other lipid-based vehicles | Oral (PO), Subcutaneous (SC) | Suitable for highly lipophilic compounds.[1][2] |
Table 2: Example of a Dosing Calculation for In Vivo Studies
| Parameter | Value | Unit |
| Animal Weight | 25 | g |
| Target Dose | 50 | mg/kg |
| Dosing Volume | 10 | mL/kg |
| Calculated Dose per Animal | 1.25 | mg |
| Calculated Volume per Animal | 0.25 | mL |
| Required Formulation Concentration | 5 | mg/mL |
Experimental Protocols
Detailed Methodology for Oral Administration of this compound in a Mouse Xenograft Model
-
Formulation Preparation (Example for a 5 mg/mL suspension):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Add a small amount of Tween 80 (e.g., to a final concentration of 0.1% v/v) to the methylcellulose solution and mix well.
-
Triturate the this compound powder with a small volume of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final concentration of 5 mg/mL.
-
Continuously stir the formulation using a magnetic stirrer during dosing to ensure a homogenous suspension.
-
-
Animal Dosing:
-
Record the body weight of each mouse before dosing.
-
Calculate the required dosing volume for each mouse based on its weight (e.g., 10 mL/kg).
-
Administer the formulation via oral gavage using an appropriately sized gavage needle.
-
Monitor the animals for any signs of distress or adverse reactions following administration.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
At predetermined time points post-dose, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) for pharmacokinetic analysis.
-
At the end of the study, collect tumor and other relevant tissues for pharmacodynamic analysis (e.g., Western blot to assess target inhibition).
-
Visualizations
Caption: Generic signaling pathway for a receptor tyrosine kinase inhibitor.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Antagonist Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of peptide antagonists during experimental procedures.
Important Note on PD 156252 and PD 176252: Initial searches for "peptide antagonist this compound" yielded limited specific results. However, literature strongly indicates that the closely named compound, PD 176252 , is a potent antagonist for the gastrin-releasing peptide receptor (GRP-R, BB2) and neuromedin B receptor (NMB-R, BB1). Crucially, PD 176252 is a non-peptide molecule.[1][2] This guide will therefore focus on the general principles of preventing degradation for peptide antagonists, as originally requested.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peptide antagonist degradation?
A1: Peptide degradation can be broadly categorized into chemical and physical instability.
-
Chemical Degradation: This involves the breaking or forming of covalent bonds. Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions. Aspartate (Asp) residues are particularly susceptible.[3][4]
-
Oxidation: Primarily affects residues like methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His).[3] This can be triggered by exposure to air, metal ions, or peroxides.
-
Deamidation: The loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, leading to a change in charge and potentially structure.[3][4]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can significantly impact biological activity.[3][4]
-
β-Elimination: Fragmentation of the peptide backbone, often occurring under alkaline conditions.[5]
-
-
Physical Degradation: This involves changes in the peptide's secondary or tertiary structure without altering its chemical composition. Common issues include:
-
Aggregation: Peptides clumping together, which can lead to precipitation and loss of function.
-
Adsorption: Sticking to surfaces like vials or pipette tips, reducing the effective concentration.
-
Denaturation: Loss of the peptide's native three-dimensional structure.[5]
-
Q2: How should I store my lyophilized peptide antagonist?
A2: For optimal long-term stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C.[4] It is also crucial to keep them away from moisture and light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce water and accelerate degradation.
Q3: What is the best way to dissolve my peptide antagonist?
A3: The choice of solvent depends on the peptide's sequence and hydrophobicity.
-
Start with sterile, purified water.
-
If the peptide is basic, a dilute aqueous acid (e.g., 10% acetic acid) can aid dissolution.
-
For acidic peptides, a dilute aqueous base (e.g., 0.1% ammonium hydroxide) may be used, but be cautious as high pH can accelerate degradation.[4]
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary. Dissolve the peptide in the minimum amount of organic solvent first, then slowly add aqueous buffer to the desired concentration.[6]
Q4: How can I prevent degradation of my peptide antagonist in solution?
A4: Once in solution, peptides are much less stable.
-
Storage: Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[4]
-
Buffer Selection: Use sterile buffers at a pH where the peptide is most stable, typically between pH 5-7. Avoid pH extremes.
-
Oxygen Sensitivity: For peptides containing Cys, Met, or Trp, use deoxygenated solvents to prevent oxidation.[3]
-
Light Sensitivity: Protect solutions from light, especially if the peptide contains light-sensitive residues.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chemical Degradation | Analyze the peptide solution using HPLC and Mass Spectrometry (MS). | Compare the chromatogram and mass spectrum to a freshly prepared sample to identify degradation products. Based on the degradation pathway, adjust storage and handling conditions (e.g., change pH, use deoxygenated buffers). |
| Incorrect Folding | If the peptide has disulfide bonds, improper formation can lead to inactivity. | Use buffers with appropriate redox potential or add reducing/oxidizing agents to facilitate correct folding. |
| Adsorption to Surfaces | The peptide may be sticking to the walls of the storage vial or labware. | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA (if compatible with your assay). |
| Aggregation | The peptide may have formed insoluble aggregates. | Centrifuge the solution and test the supernatant for activity. Try different solvents or adjust the pH to improve solubility. |
Issue 2: Poor Solubility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrophobic Peptide Sequence | The peptide has a high content of nonpolar amino acids. | Start by attempting to dissolve a small amount in a minimal volume of an organic solvent like DMSO, then slowly add your aqueous buffer. |
| Incorrect pH | The pH of the solvent is close to the peptide's isoelectric point (pI). | Adjust the pH of the solvent to be at least one unit away from the pI. For acidic peptides (pI < 7), use a basic buffer. For basic peptides (pI > 7), use an acidic buffer. |
| Aggregation | The peptide is forming aggregates upon dissolution. | Sonication can help break up aggregates. You can also try adding chaotropic agents like guanidinium chloride or urea, but ensure they are compatible with your downstream experiments. |
Summary of Stability Influencing Factors
| Factor | High Risk Conditions | Recommended Practices |
| Temperature | Room temperature or higher for extended periods; repeated freeze-thaw cycles. | Store lyophilized peptides at -20°C or -80°C. Store solutions in single-use aliquots at -20°C or -80°C. |
| pH | pH > 8 or pH < 5 for prolonged periods. | Use sterile buffers in the pH range of 5-7. |
| Oxygen | Exposure to atmospheric oxygen, especially for peptides with Cys, Met, or Trp. | Use deoxygenated solvents and store under an inert gas (e.g., argon or nitrogen). |
| Light | Exposure to direct sunlight or UV light. | Store in amber vials or wrap vials in foil. |
| Moisture | Condensation on lyophilized powder. | Allow vials to warm to room temperature in a desiccator before opening. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Solubilization
-
Assess Peptide Characteristics: Determine the net charge of the peptide. A high proportion of acidic residues (Asp, Glu) suggests it will be more soluble in basic solutions, while a high proportion of basic residues (Lys, Arg, His) suggests solubility in acidic solutions. High hydrophobicity may require organic solvents.
-
Initial Solubility Test: Use a small, pre-weighed aliquot of the peptide for initial testing to avoid wasting the entire sample.
-
Aqueous Solvents:
-
Add sterile, deionized water to the peptide to the desired concentration.
-
If solubility is poor, try vortexing or brief sonication.
-
-
pH Adjustment:
-
If the peptide is basic, add a small amount of 10% acetic acid.
-
If the peptide is acidic, add a small amount of 0.1% ammonium hydroxide.
-
-
Organic Solvents (for hydrophobic peptides):
-
Add a minimal amount of DMSO to the lyophilized peptide to dissolve it completely.
-
Slowly add the aqueous buffer of choice to the DMSO-peptide mixture, vortexing gently, until the desired final concentration is reached. Note: The final DMSO concentration should be kept as low as possible to avoid interference with biological assays.
-
-
Sterilization: Filter the final peptide solution through a 0.22 µm sterile filter if required for cell-based assays.
Protocol 2: Stability Assessment by RP-HPLC
-
Prepare a Stock Solution: Dissolve the peptide antagonist in a suitable solvent to create a concentrated stock solution.
-
Create Test Conditions: Aliquot the stock solution into separate vials and dilute with different buffers (e.g., pH 5, 7, 9) or store at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Zero Analysis (T=0): Immediately after preparation, inject an aliquot of each condition onto a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system. Record the peak area of the intact peptide.
-
Incubate: Store the vials under their respective conditions.
-
Time Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), inject another aliquot from each vial onto the RP-HPLC.
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Caption: Major chemical and physical degradation pathways for peptide antagonists.
Caption: Workflow for troubleshooting loss of peptide antagonist activity.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. polarispeptides.com [polarispeptides.com]
Technical Support Center: Interpreting Unexpected Results with PD 156252
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 156252, a potent dual endothelin ETA/ETB receptor antagonist.
I. Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound.
Question 1: I am observing lower than expected potency (higher IC50) of this compound in my cell-based assays. What could be the cause?
Answer: Several factors could contribute to reduced potency. Consider the following:
-
Peptide Solubility and Aggregation: this compound is a hexapeptide and, like many peptides, may have solubility issues in aqueous buffers, leading to aggregation and a lower effective concentration.
-
Troubleshooting:
-
Ensure the peptide is fully dissolved. Sonication can aid dissolution.
-
Prepare fresh solutions for each experiment.
-
Consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting to the final concentration in your assay buffer.
-
-
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum-containing media or cell lysates.
-
Troubleshooting:
-
Whenever possible, use serum-free media for your assays.
-
If serum is required, minimize the incubation time.
-
Store stock solutions in appropriate, validated buffers at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
-
Assay Conditions: The pH and ionic strength of your assay buffer can impact peptide conformation and receptor binding.
-
Troubleshooting:
-
Verify the pH of your buffers.
-
Ensure consistency in buffer composition across experiments.
-
-
Question 2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often due to variability in experimental procedures.
-
Troubleshooting Workflow:
Question 3: I am observing unexpected off-target effects or cellular responses that are not consistent with ETA/ETB receptor antagonism. What should I consider?
Answer: While this compound is a potent endothelin receptor antagonist, unexpected biological responses can occur.
-
Potential Causes and Solutions:
-
Receptor Cross-talk: Endothelin receptors can interact with other signaling pathways. The observed effect might be a downstream consequence of ETA/ETB blockade in your specific cellular model.
-
High Concentrations: At very high concentrations, some receptor antagonists may exhibit non-specific effects. Perform dose-response experiments to ensure you are working within a specific concentration range.
-
Purity of the Compound: Ensure the purity of your this compound lot. Impurities could have their own biological activities.
-
Comparison with other antagonists: Use other ETA, ETB, or dual antagonists to see if the effect is specific to this compound or a general consequence of endothelin system blockade.
-
Question 4: What are the known adverse effects of dual endothelin receptor antagonists in clinical settings that might be relevant to my in vitro or in vivo models?
Answer: Clinical studies of dual endothelin receptor antagonists like bosentan and macitentan have reported certain adverse effects which may provide insights into potential unexpected observations in research models. These include:
-
Hepatic Effects: Some dual ERAs have been associated with elevated liver enzymes.[1] When using in vivo models, it may be prudent to monitor liver function markers.
-
Fluid Retention/Edema: This is a known class effect of endothelin receptor antagonists.[1] In animal studies, this could manifest as weight gain or localized edema.
-
Anemia: A decrease in hemoglobin has been observed with some ERAs.[1][2] This could be a relevant consideration in long-term in vivo studies.
II. Quantitative Data
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Species | IC50 (nM) | Reference |
| ETA | Rabbit | 1.0 | [3] |
| ETB | Rat | 40 | [3] |
Table 2: Comparison of Clinically Used Endothelin Receptor Antagonists
| Drug | Receptor Selectivity | Reported Adverse Effects | Reference |
| Bosentan | Dual ETA/ETB | Abnormal liver function, peripheral edema, anemia | [1] |
| Ambrisentan | Selective ETA | Peripheral edema | [1] |
| Macitentan | Dual ETA/ETB | Anemia | [1] |
III. Experimental Protocols
1. In Vitro Vasoconstriction Assay using Isolated Blood Vessels
This protocol is a general guideline and should be optimized for your specific tissue and experimental setup.
-
Materials:
-
Isolated blood vessel rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
This compound stock solution
-
Endothelin-1 (ET-1)
-
Carbogen gas (95% O2, 5% CO2)
-
-
Procedure:
-
Prepare Krebs-Henseleit buffer and continuously bubble with carbogen gas, maintaining at 37°C.
-
Dissect and clean the blood vessel, and cut into 2-3 mm rings.
-
Mount the rings in the organ baths containing the buffer and allow them to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Induce a stable contraction with a high-potassium solution to test tissue viability. Wash and return to baseline.
-
Pre-incubate the tissues with different concentrations of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths.
-
Record the contractile force generated at each ET-1 concentration.
-
Analyze the data to determine the effect of this compound on the ET-1-induced vasoconstriction.
-
2. IP-One HTRF Assay for Gq-coupled Receptor Antagonism
This protocol is based on the principles of the HTRF IP-One assay and should be adapted based on the specific kit manufacturer's instructions.[3][4]
-
Materials:
-
Cells expressing the endothelin receptor of interest (e.g., CHO-ETAR)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
This compound
-
Endothelin-1 (ET-1)
-
Assay plates (e.g., 384-well)
-
HTRF-compatible plate reader
-
-
Procedure:
-
Seed the cells in the assay plate and culture overnight.
-
Prepare serial dilutions of this compound in the appropriate stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate.
-
Add a fixed concentration of ET-1 (typically the EC80 concentration) to stimulate the cells. Incubate for the recommended time (e.g., 60 minutes) at 37°C.
-
Lyse the cells by adding the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate at room temperature for 60 minutes to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the inhibitory effect of this compound.
-
IV. Mandatory Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 4. resources.revvity.com [resources.revvity.com]
Technical Support Center: Vehicle Controls for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of vehicle controls in in vivo experiments. It addresses common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your research.
Addressing the Query: PD 156252
Initial searches for "this compound" did not yield a matching compound for use as a vehicle control. It is highly probable that this is a typographical error and the intended compound may be PD 176252 . It is critical to note that PD 176252 is a potent, non-peptide antagonist for the gastrin-releasing peptide (BB2) and neuromedin-B preferring (BB1) receptors.[1] Due to its significant biological activity, PD 176252 is not suitable for use as a vehicle control . A vehicle control must be an inert substance that facilitates the delivery of the experimental compound without exerting its own biological effects.[2][3][4][5][6][7][8]
The following sections will guide you in selecting and preparing appropriate vehicle controls for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies?
A vehicle control is the substance (e.g., saline, oil, or a solvent mixture) used to dissolve or suspend the test compound for administration to a research animal.[4][5][8][9] The vehicle control group receives the vehicle alone, administered in the same manner and volume as the experimental group.[7] This is crucial to distinguish the effects of the test compound from any potential effects of the vehicle itself, such as physiological changes due to the injection, handling stress, or the vehicle's own biological activity.[6][7][8]
Q2: How do I choose the right vehicle for my compound?
The choice of vehicle depends primarily on the physicochemical properties of your compound, especially its solubility.[9][10] Other important factors include the route of administration, the required dose, and the potential toxicity of the vehicle.[9]
-
Aqueous Solutions: For water-soluble compounds, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred choices as they are generally non-toxic and well-tolerated.[9]
-
Oil-Based Vehicles: For highly lipophilic (fat-soluble) compounds, oils like corn oil, sesame oil, or peanut oil are commonly used, particularly for oral or intraperitoneal administration.[9][11]
-
Organic Solvents & Co-solvents: For compounds with poor solubility in both aqueous and oil-based vehicles, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can be used, often in combination with other agents like Polyethylene Glycol (PEG), Tween 80, or Carboxymethyl Cellulose (CMC) to improve solubility and reduce toxicity.[9][10][12][13]
Q3: What are the recommended concentrations for commonly used organic solvents like DMSO?
Due to its potential for toxicity, the concentration of DMSO should be kept to a minimum.[12]
-
For in vivo injections, it is ideal to keep the final DMSO concentration below 1% v/v.[9][12]
-
If higher concentrations are necessary, they should generally not exceed 10% v/v.[12]
-
It is always recommended to include an untreated control group in addition to the vehicle control group when using DMSO to monitor for any solvent-specific effects.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution or injection. | The compound has low solubility in the chosen vehicle. The final concentration is above its solubility limit. | 1. Gently warm the solution or use sonication to aid dissolution. 2. Consider using a co-solvent system. For a compound in DMSO that precipitates in saline, try diluting it into a mixture of saline with Tween 80 or PEG.[12] 3. For lipophilic compounds, a mixture of DMSO and corn oil can be effective.[9] |
| Adverse reactions (e.g., irritation, lethargy) are observed in the vehicle control group. | The vehicle itself may be causing toxicity at the administered concentration or volume. | 1. Reduce the concentration of the organic solvent (e.g., DMSO, ethanol).[9][12] 2. Ensure the total injection volume is within the recommended limits for the animal species and route of administration. 3. Switch to a more biocompatible vehicle if possible. Studies have shown that vehicles containing only DMSO can lead to motor impairment in mice.[14][15] |
| Inconsistent results or high variability within experimental groups. | Improper preparation or administration of the dosing solution. The vehicle may be interacting with the compound. | 1. Ensure the dosing solution is homogeneous. If it is a suspension, vortex it before each injection. 2. Prepare fresh solutions daily, as some compounds may be unstable in certain vehicles. 3. Investigate potential interactions between your compound and the vehicle. |
Quantitative Data Summary
The following tables provide key data for common in vivo vehicle components.
Table 1: Properties of Common Vehicle Components
| Vehicle Component | Key Properties | Common Use | Notes |
| 0.9% Saline | Isotonic, aqueous | Dissolving water-soluble compounds for most routes of administration. | Generally considered non-toxic and the preferred vehicle when possible.[16][17] |
| Corn Oil | Non-polar, lipid-based | Dissolving highly lipophilic compounds, often for oral gavage.[11][18] | Can influence gene expression at high doses. A dose of 2 ml/kg per day is suggested to minimize effects.[19] |
| DMSO | Aprotic, highly polar solvent | Dissolving a wide range of polar and non-polar compounds. | Can have biological effects and toxicity. Use at the lowest effective concentration.[12][20] |
| PEG 400 | Water-soluble polymer | Co-solvent to improve solubility of poorly soluble compounds. | Generally well-tolerated but can cause toxicity at high doses.[9] |
| Tween 80 | Non-ionic surfactant | Used as an emulsifier or solubilizing agent in aqueous formulations. | Can be used in combination with oils and other solvents.[21] |
Table 2: Recommended Maximum Concentrations of DMSO for In Vivo Mouse Studies
| Route of Administration | Maximum Recommended Concentration | Reference |
| Intraperitoneal (IP) | <10% v/v | [12][22] |
| Intravenous (IV) | <1% v/v (ideally) | [12][20] |
| Oral (PO) | 5-10% v/v | [23][24] |
Note: These are general recommendations. The maximum tolerated concentration should be determined in pilot studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10% DMSO / 40% PEG 400 / 50% Saline Co-solvent Vehicle
-
In a sterile container, measure the required volume of PEG 400.
-
Add the required volume of DMSO to the PEG 400 and mix thoroughly.
-
Slowly add the required volume of sterile 0.9% saline to the DMSO/PEG 400 mixture while continuously stirring to ensure a homogenous solution.
-
If preparing a drug solution, the compound can be dissolved in the DMSO/PEG 400 mixture before the addition of saline.
-
Sterile filter the final solution using a 0.22 µm filter if intended for intravenous administration.
Protocol 2: Preparation of a 5% DMSO in Corn Oil Vehicle
-
In a sterile container, dissolve the test compound in the required volume of DMSO.
-
Add the appropriate volume of corn oil to the DMSO solution to achieve the final desired concentration of the compound and a 5% v/v concentration of DMSO.
-
Vortex the mixture thoroughly to ensure a uniform solution or suspension.
-
If a suspension is formed, ensure it is well-mixed immediately before each administration.
Visualizations
Caption: Workflow for in vivo studies incorporating a vehicle control group.
Caption: Decision pathway for troubleshooting compound precipitation issues.
References
- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 8. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. glpbio.com [glpbio.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Endothelin Receptor Antagonists in Preclinical Pulmonary Hypertension Models: PD 156252 versus Bosentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two dual endothelin receptor antagonists, PD 156252 and bosentan, with a focus on their potential application in preclinical models of pulmonary hypertension (PH). While both compounds target the endothelin system, a key player in the pathophysiology of PH, the extent of their preclinical evaluation for this indication differs significantly.
Introduction to Endothelin Receptor Antagonists in Pulmonary Hypertension
Pulmonary hypertension is a severe and progressive disease characterized by elevated pressure in the pulmonary arteries, leading to right heart failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), is significantly upregulated in patients with PH and contributes to the vascular remodeling and increased pulmonary vascular resistance observed in the disease. Endothelin receptor antagonists (ERAs) are a class of drugs that block the detrimental effects of ET-1 by binding to its receptors, ETA and ETB. Bosentan was the first dual ERA approved for the treatment of pulmonary arterial hypertension (PAH) and has been extensively studied in various preclinical models. This compound is a potent, peptide-based dual ERA that was developed with enhanced metabolic stability.
Mechanism of Action: Targeting the Endothelin System
Both this compound and bosentan are competitive antagonists of both the ETA and ETB receptors. ET-1, by binding to ETA receptors on vascular smooth muscle cells, mediates potent vasoconstriction and cellular proliferation. The role of the ETB receptor is more complex; on endothelial cells, it can mediate vasodilation through the release of nitric oxide and prostacyclin, and it is also involved in the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells and can contribute to vasoconstriction. Dual antagonism of both receptors is thought to provide a comprehensive blockade of the deleterious effects of ET-1 in pulmonary hypertension.
A Comparative Guide to ETA Receptor Antagonists: PD 156252 vs. BQ-123
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two endothelin-A (ETA) receptor antagonists, PD 156252 and BQ-123. The information presented is collated from various scientific studies to aid researchers in selecting the appropriate antagonist for their experimental needs. This comparison focuses on their receptor binding affinities, selectivity, and the experimental methodologies used for their characterization.
Introduction to ETA Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathological processes, including cardiovascular diseases and cancer. ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: the endothelin-A (ETA) and endothelin-B (ETB) receptors. The ETA receptor is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. Consequently, ETA receptor antagonists are valuable tools for investigating the roles of the endothelin system and hold therapeutic potential for conditions such as pulmonary arterial hypertension.
Quantitative Comparison of Antagonist Performance
The following table summarizes the key quantitative data for this compound and BQ-123, providing a direct comparison of their potency and selectivity for the ETA receptor.
| Parameter | This compound | BQ-123 | Reference(s) |
| Target(s) | Endothelin-A (ETA) and Endothelin-B (ETB) Receptor Antagonist | Selective Endothelin-A (ETA) Receptor Antagonist | [1][2] |
| IC50 (ETA) | 1.0 nM (rabbit ETA) | 7.3 nM (porcine aortic smooth muscle cells) | [1][3] |
| IC50 (ETB) | 40 nM (rat ETB) | 18,000 nM (18 µM) (porcine cerebellum) | [1][3][4] |
| Ki (ETA) | Not explicitly found in searches | 1.4 nM, 3.3 nM | [2][5] |
| Ki (ETB) | Not explicitly found in searches | 1500 nM | [2] |
| Selectivity (ETB/ETA) | ~40-fold selective for ETA | ~1071 to 2465-fold selective for ETA | [1][2][3] |
IC50: The half maximal inhibitory concentration, indicating the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. Ki: The inhibition constant, representing the affinity of the antagonist for the receptor. A lower Ki value indicates a higher affinity.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are detailed descriptions of the key experimental protocols used to characterize ETA receptor antagonists.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity (Ki) and potency (IC50) of an antagonist for its target receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To measure the ability of an unlabeled antagonist (e.g., this compound or BQ-123) to compete with a radiolabeled ligand for binding to the ETA receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the ETA receptor (e.g., porcine aortic vascular smooth muscle cells or human neuroblastoma cell line SK-N-MC).[3][5]
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound ligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to assess the ability of an antagonist to inhibit the biological response induced by an agonist (e.g., ET-1).
Objective: To determine the functional potency of an antagonist in inhibiting ET-1-induced cellular or tissue responses, such as vasoconstriction or intracellular calcium mobilization.
Example: Vasoconstriction Assay in Isolated Arteries
-
Tissue Preparation: Rings of an artery known to constrict in response to ET-1 (e.g., porcine coronary arteries or guinea-pig iliac artery) are isolated and mounted in an organ bath containing a physiological salt solution.[3][6]
-
Equilibration: The arterial rings are allowed to equilibrate under a specific tension.
-
Antagonist Pre-incubation: The tissues are pre-incubated with varying concentrations of the antagonist (this compound or BQ-123) or vehicle for a defined period.
-
Agonist Stimulation: A cumulative concentration-response curve to ET-1 is generated in the absence and presence of the antagonist.
-
Data Analysis: The degree of rightward shift in the ET-1 concentration-response curve caused by the antagonist is used to determine its potency, often expressed as a pA2 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for characterizing ETA antagonists.
Caption: Endothelin signaling pathway and points of antagonism.
Caption: Workflow for characterizing ETA receptor antagonists.
Summary and Conclusion
Both this compound and BQ-123 are potent antagonists of the ETA receptor. The primary distinction between the two lies in their selectivity.
-
BQ-123 is a highly selective ETA receptor antagonist, exhibiting over 1000-fold greater affinity for the ETA receptor compared to the ETB receptor.[2][3] This makes it an excellent tool for studies where specific blockade of the ETA receptor is desired without confounding effects from ETB receptor antagonism.
-
This compound is a potent dual ETA/ETB receptor antagonist, with approximately 40-fold selectivity for the ETA receptor.[1] Its ability to block both receptor subtypes may be advantageous in experimental contexts where the contributions of both ETA and ETB receptors to a physiological or pathological process are being investigated.
The choice between this compound and BQ-123 will ultimately depend on the specific research question. For dissecting the precise role of the ETA receptor, the high selectivity of BQ-123 is preferable. For broader investigation of the endothelin system, or when antagonism of both receptors is desired, this compound presents a valuable alternative. Researchers should carefully consider the receptor selectivity profile of each antagonist in the context of their experimental design and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 3. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of the two endothelin ETA receptor antagonists, BQ-123 and FR139317, on endothelin-1-induced contraction in guinea-pig iliac artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PD 156252 and Other Endothelin Receptor Antagonists on Endothelial Function
A comprehensive guide for researchers and drug development professionals on the validation of PD 156252's effect on endothelial function, with a comparative analysis against other endothelin receptor antagonists (ERAs).
This guide provides an objective comparison of the performance of this compound with alternative ERAs—bosentan, ambrisentan, and macitentan—supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Endothelin Receptor Antagonism and Endothelial Function
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis. Its effects are mediated through two main receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. The ETB receptor, located on endothelial cells, is primarily involved in the clearance of ET-1 and the release of vasodilators such as nitric oxide (NO) and prostacyclin. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making ERAs a significant area of therapeutic interest.
This compound is a potent and selective ETA receptor antagonist. By blocking the ETA receptor, this compound is expected to inhibit ET-1-induced vasoconstriction and promote vasodilation, thereby improving endothelial function. This guide evaluates the experimental evidence supporting these effects and compares them with those of other commercially available ERAs.
Comparative Efficacy on Endothelial Function
The following tables summarize the quantitative data on the effects of this compound and its comparators on key markers of endothelial function: nitric oxide (NO) production and vasodilation.
Table 1: Effect on Nitric Oxide (NO) Production
| Compound | Assay | Cell Type | Concentration | % Change in NO Production (relative to control) | Citation |
| This compound | Griess Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Data not available | - |
| Bosentan | Plasma NOx levels | In vivo (Pulmonary Hypertension rat model) | 100 mg/kg/day | Prevented decrease in plasma NOx levels | [1] |
| Ambrisentan | Western Blot for eNOS | In vivo (Monocrotaline-induced PAH rat model) | 10 mg/kg/day | Recovery of eNOS protein expression | [2] |
| Macitentan | Not specified | Not specified | Not specified | Data not available | - |
Table 2: Effect on Vasodilation
| Compound | Assay | Vessel Type | Pre-constrictor | Concentration | % Relaxation / Effect | Citation |
| This compound | Aortic Ring Assay | Rat Aorta | Phenylephrine | 10⁻⁷ M | Data not available | - |
| Bosentan | Aortic Ring Assay | Rat Aorta | Hypoxia-reoxygenation | 10 µM | Prevented impairment of acetylcholine-induced relaxation | [3] |
| Ambrisentan | Not specified | Not specified | Not specified | 2.5, 5, 10 mg | Dose-dependent improvement in 6-minute walk distance (clinical marker of vasodilation) | [4] |
| Macitentan | Tube Formation Assay | Pulmonary Artery Endothelial Cells (PAECs) | - | 1 µM | Improved angiogenic capacity | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
References
- 1. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambrisentan Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual ETA/ETB blockade with macitentan improves both vascular remodeling and angiogenesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Endothelin Receptor Blockade: Benchmarking PD 156252 Against a New Generation of Antagonists
A comprehensive guide for researchers and drug development professionals comparing the pioneering dual endothelin receptor antagonist, PD 156252, with newer, clinically successful agents. This guide provides a detailed analysis of their receptor binding profiles, pharmacokinetic properties, and the technological advancements that have shaped the field.
The endothelin (ET) system, with its potent vasoconstrictor peptide endothelin-1 (ET-1) and its receptors, ETA and ETB, has been a critical target in cardiovascular disease research for decades. This compound emerged as a significant early tool in this field. A synthetic hexapeptide-based antagonist, it demonstrated the potential of dual blockade of both ETA and ETB receptors. While its development did not proceed to clinical use, it laid the groundwork for a new class of therapeutics. This guide benchmarks this compound against the newer generation of non-peptide, orally available endothelin receptor antagonists that have successfully translated to clinical practice, including bosentan, macitentan, ambrisentan, atrasentan, and the recently approved aprocitentan.
From Peptides to Small Molecules: A Leap in Drug-like Properties
The newer generation of antagonists represents a significant advancement in drug design, overcoming these limitations to provide orally active therapies. This has been a crucial factor in their successful clinical development and application in chronic conditions like pulmonary arterial hypertension and, more recently, resistant hypertension.
Comparative Analysis of Receptor Binding and Selectivity
The following table summarizes the in vitro receptor binding affinities of this compound and the newer endothelin receptor antagonists. This data is crucial for understanding their potency and their selectivity for the ETA and ETB receptor subtypes.
| Compound | Type | ETA Affinity (IC50/Ki, nM) | ETB Affinity (IC50/Ki, nM) | Selectivity (ETA:ETB) |
| This compound | Dual Antagonist (Peptide) | 1.0 | 40 | 1:40 |
| Bosentan | Dual Antagonist | 4.7 | 95 | ~1:20 |
| Macitentan | Dual Antagonist | 0.5 | 391 | ~1:782 |
| Ambrisentan | ETA Selective | 0.6 - 1 | 48.7 - 195 | >1:48 |
| Atrasentan | ETA Selective | 0.034 - 0.0551 | 4.80 - 63.3 | >1:87 |
| Aprocitentan | Dual Antagonist | 3.4 | 987 | ~1:290 |
Note: Affinity and selectivity values can vary depending on the specific assay conditions and cell types used.
Pharmacokinetic Profiles: The Advantage of Newer Agents
The pharmacokinetic properties of the newer endothelin receptor antagonists underscore their superiority as therapeutic agents over peptide-based predecessors. The following table provides a comparative overview of key pharmacokinetic parameters.
| Compound | Oral Bioavailability | Half-life (t1/2) | Metabolism |
| This compound | Likely very low (not reported) | Not reported | Susceptible to peptidases |
| Bosentan | ~50% | ~5.4 hours | Hepatic (CYP2C9, CYP3A4) |
| Macitentan | Good (not specified) | ~16 hours (parent), ~48 hours (active metabolite) | Hepatic (CYP3A4) to active metabolite |
| Ambrisentan | ~80% | ~15 hours | Hepatic and biliary excretion |
| Atrasentan | Good (not specified) | ~24-41 hours | Primarily hepatic |
| Aprocitentan | Good (not specified) | ~44-49 hours | Metabolite of macitentan |
The Endothelin Signaling Pathway
The endothelin signaling pathway plays a crucial role in vascular homeostasis. The diagram below illustrates the key components and outcomes of this pathway.
Caption: The endothelin signaling pathway, from synthesis to receptor binding and downstream effects.
Experimental Workflow for Characterizing Endothelin Receptor Antagonists
The development of novel endothelin receptor antagonists involves a rigorous screening and characterization process. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the discovery and development of novel endothelin receptor antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity (Ki) of a test compound for the ETA and ETB receptors.
1. Membrane Preparation:
-
Cells stably expressing either human ETA or ETB receptors are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or a newer antagonist) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ET-1 analog.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the ET-1-induced increase in intracellular calcium, a key downstream signaling event.
1. Cell Preparation:
-
Cells expressing the target endothelin receptor (ETA or ETB) are seeded in a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will fluoresce upon binding to free intracellular calcium.
2. Antagonist Incubation:
-
The cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
3. Agonist Stimulation and Signal Detection:
-
A fixed concentration of ET-1 is added to the wells to stimulate the receptors.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
4. Data Analysis:
-
The ability of the antagonist to inhibit the ET-1-induced calcium signal is quantified.
-
Dose-response curves are generated to determine the IC50 of the antagonist in this functional assay.
Conclusion
The journey from the early peptide-based antagonist this compound to the current generation of orally active, small-molecule endothelin receptor blockers illustrates a remarkable progression in medicinal chemistry and drug development. While this compound was instrumental in validating the therapeutic concept of dual endothelin receptor blockade, its inherent limitations as a peptide prevented its clinical advancement. The newer agents, with their improved pharmacokinetic profiles and oral bioavailability, have transformed the treatment landscape for diseases like pulmonary arterial hypertension. This comparative guide highlights the key data and methodologies that have underpinned this evolution, providing a valuable resource for researchers continuing to innovate in this critical therapeutic area.
References
Validating the Therapeutic Potential of PD 156252 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of PD 156252, a non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRP-R) and Neuromedin B Receptor (NMB-R). The document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the associated signaling pathways and workflows. This objective comparison with alternative GRP-R antagonists aims to inform further research and development in oncology.
Executive Summary
This compound has emerged as a potent antagonist of bombesin receptor subtypes, demonstrating significant anti-proliferative activity in preclinical cancer models. As a non-peptide molecule, it offers potential advantages in terms of stability and oral bioavailability over traditional peptide-based antagonists. This guide evaluates its efficacy against other GRP-R antagonists, providing a data-driven perspective on its therapeutic promise.
Comparative Analysis of GRP-R Antagonists
The therapeutic potential of this compound is best understood in the context of other GRP-R antagonists. This section compares its in vitro and in vivo efficacy with the well-characterized peptide antagonist RC-3095 and another non-peptide antagonist, PD 168368.
In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of this compound and its comparators on various cancer cell lines.
| Compound | Target Receptor(s) | Cell Line | Assay Type | IC50 / Ki | Reference |
| This compound | GRP-R (BB2), NMB-R (BB1) | NCI-H1299 (Lung Cancer) | 125I-GRP Binding | IC50: 20 nM | [1] |
| NCI-H1299 (Lung Cancer) | MTT Proliferation | - | [1] | ||
| GRP-R (BB2) | - | Receptor Binding | Ki: 1.0 nM | [2] | |
| NMB-R (BB1) | - | Receptor Binding | Ki: 0.15 nM | [2] | |
| PD 168368 | GRP-R (BB2) | NCI-H1299 (Lung Cancer) | 125I-GRP Binding | IC50: 1500 nM | [1] |
| RC-3095 | GRP-R | H-69 (SCLC) | Receptor Binding | - | [3] |
| CFPAC-1 (Pancreatic) | Proliferation | - | [4] |
Note: Specific IC50 values for proliferation assays with this compound were not explicitly stated in the cited literature, though significant inhibition was reported.
In Vivo Efficacy
The in vivo anti-tumor activity of these antagonists in xenograft models is a critical indicator of their therapeutic potential.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | NCI-H1299 (Lung Cancer) Xenograft | Dose-dependent | Inhibition of tumor growth | [1] |
| RC-3095 | H-69 (SCLC) Xenograft | 10 µ g/animal/day | ~50% decrease in tumor volume | [3] |
| CFPAC-1 (Pancreatic) Xenograft | 10 µg twice a day | Inhibition of tumor growth | [4] | |
| RC-3940-II | H-69 (SCLC) Xenograft | 10 µ g/animal/day | 60-70% decrease in tumor volume | [3] |
Signaling Pathways
Understanding the mechanism of action of this compound requires a clear depiction of the signaling pathways it inhibits.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Cell Proliferation (MTT) Assay
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., NCI-H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or comparator compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H1299) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound or comparator compounds are administered (e.g., intraperitoneally or subcutaneously) according to a predetermined schedule and dose.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion
The preclinical data presented in this guide validate the therapeutic potential of this compound as a potent GRP-R and NMB-R antagonist. Its ability to inhibit the proliferation of cancer cells in vitro and suppress tumor growth in vivo, particularly in lung cancer models, is promising. Compared to the less potent non-peptide antagonist PD 168368 and the peptide-based antagonist RC-3095, this compound demonstrates a favorable profile. Further investigation, including head-to-head comparative studies and exploration in a broader range of cancer models, is warranted to fully elucidate its clinical potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers pursuing the development of novel cancer therapeutics targeting the GRP/NMB receptor systems.
References
- 1. Nonpeptide gastrin releasing peptide receptor antagonists inhibit the proliferation of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling PD 156252
This document provides immediate, essential safety and logistical information for the handling and disposal of the research chemical PD 156252. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Recommended Specifications |
| Eyes/Face | Safety Glasses or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are compatible with the solvents being used. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin exposure.[1] |
| Respiratory | Not required under normal use | No special respiratory protection is needed when handling the solid compound with adequate ventilation.[1] |
Operational Plan: Handling and Use
Adherence to a strict operational workflow is critical to prevent contamination and accidental exposure. The following steps outline the recommended procedure for handling this compound from receipt to experimental use.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prepare all necessary equipment, such as spatulas, weigh boats, and solvent vials, in the designated work area.
-
-
Weighing and Solution Preparation:
-
Experimental Use:
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
